An In-Depth Technical Guide to Ethyl 2-(3-bromoquinolin-6-yl)propanoate: Chemical Properties, Reactivity, and Synthetic Applications
Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic scaffolds are highly prized for their ability to undergo orthogonal late-stage functionalizations....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic scaffolds are highly prized for their ability to undergo orthogonal late-stage functionalizations. Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) represents a premier example of such a building block. Featuring a pharmacologically privileged quinoline core, a reactive halogen at the C-3 position, and an aliphatic ester at the C-6 position, this molecule serves as a critical intermediate. It is frequently utilized in the synthesis of complex biologically active molecules, including isoxazoline carboxamide derivatives for crop protection and novel therapeutics targeting kinase inhibition.
This technical guide provides a comprehensive analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols, designed specifically for senior researchers and synthetic chemists.
Physicochemical Profiling and Structural Logic
Understanding the baseline physicochemical properties of Ethyl 2-(3-bromoquinolin-6-yl)propanoate is essential for predicting its behavior in various solvent systems and chromatographic environments.
Quantitative Data Summary
The following table summarizes the predicted and established chemical properties of the compound [1]:
Property
Value
Scientific Implication
CAS Registry Number
1311992-92-3
Unique identifier for procurement and literature tracking.
Molecular Formula
C₁₄H₁₄BrNO₂
Indicates a moderate degree of unsaturation and lipophilicity.
Molecular Weight
308.17 g/mol
Falls well within the Lipinski Rule of 5 parameters for lead-like fragments.
Boiling Point
376.7 ± 27.0 °C (Predicted)
High boiling point necessitates non-distillative purification methods (e.g., column chromatography).
Density
1.403 ± 0.06 g/cm³ (Predicted)
Typical for brominated heteroaromatics; useful for phase separations during workup.
pKa (Conjugate Acid)
2.40 ± 0.14 (Predicted)
The quinoline nitrogen is weakly basic. It will remain largely unprotonated at physiological pH but can be protonated in strong acidic media (e.g., 1M HCl) for extraction.
Structural Logic and Orthogonal Reactivity
The strategic value of this molecule lies in its orthogonal reactivity :
The C-3 Bromine: The quinoline ring is electron-deficient. While the 2- and 4-positions are highly activated toward nucleophilic aromatic substitution (
), the 3-position is relatively inert to but highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the C-3 bromine an ideal handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [2].
The C-6 Ethyl Propanoate Group: The ester moiety is sterically unhindered and can be selectively hydrolyzed to the corresponding free acid, 2-(3-bromoquinolin-6-yl)propanoic acid (CAS: 1311992-94-5) [3], without disturbing the quinoline core or the bromine atom. Alternatively, it can be directly converted into amides or reduced to an alcohol.
Mechanistic Workflows and Functionalization
To visualize the synthetic utility of Ethyl 2-(3-bromoquinolin-6-yl)propanoate, the following diagram maps out the primary downstream functionalization pathways utilized in drug discovery workflows.
Figure 1: Orthogonal downstream functionalization pathways of Ethyl 2-(3-bromoquinolin-6-yl)propanoate.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that successful execution of these reactions requires strict adherence to anhydrous and anaerobic techniques where transition metals are involved. Below are self-validating, field-proven protocols.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-3
This protocol describes the coupling of the C-3 bromide with a standard aryl boronic acid.
Causality & Reagent Selection:
Catalyst (
): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the Pd center against the electron-withdrawing nature of the quinoline ring.
Base (
): A mild inorganic base is chosen to facilitate transmetalation without causing premature hydrolysis of the C-6 ethyl ester.
Solvent (1,4-Dioxane/H₂O 4:1): The biphasic system ensures the solubility of both the organic electrophile and the inorganic base, maximizing the reaction rate at the solvent interface.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv, 1.0 mmol, 308 mg) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).
Base Addition: Add potassium carbonate (
) (3.0 equiv, 3.0 mmol, 414 mg).
Solvent Introduction: Add 10 mL of a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Note: Degassing via sparging with Argon for 15 minutes is critical to prevent catalyst oxidation.
Catalyst Addition: Under a positive flow of Argon, quickly add
(0.05 equiv, 5 mol%, 36 mg).
Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is consumed.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to yield the 3-aryl quinoline derivative.
Protocol B: Selective Saponification to 2-(3-bromoquinolin-6-yl)propanoic acid
Often, the free acid (CAS: 1311992-94-5) is required for subsequent amide coupling (e.g., using HATU/DIPEA) to synthesize final drug candidates or agrochemical agents [4].
Causality & Reagent Selection:
Base (
): Lithium hydroxide is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity and allowing the reaction to proceed at ambient temperature. This prevents potential degradation of the quinoline ring.
Step-by-Step Procedure:
Dissolution: Dissolve Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv, 1.0 mmol, 308 mg) in a mixture of THF/MeOH/H₂O (2:1:1 v/v, 8 mL).
Hydrolysis: Add Lithium hydroxide monohydrate (
) (2.0 equiv, 2.0 mmol, 84 mg) in one portion.
Stirring: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. Monitor by TLC to ensure complete disappearance of the higher-Rf ester spot.
Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C.
Precipitation: Carefully acidify the aqueous layer using 1M HCl dropwise until the pH reaches ~4.0 (the isoelectric point where the zwitterionic/free acid form is least soluble). A white/pale yellow precipitate will form.
Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 45 °C overnight to afford 2-(3-bromoquinolin-6-yl)propanoic acid.
Summary
Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a highly versatile, bifunctional intermediate. By leveraging the differential reactivity of its C-3 bromide and C-6 ester, synthetic chemists can rapidly generate libraries of substituted quinolines. The protocols provided herein establish a reproducible, self-validating foundation for incorporating this scaffold into advanced drug discovery and material science pipelines.
References
European Patent Office. (2013). EP2900661B1 - Quinoline isoxazolin derivatives for plant disease control. (Details the use of bromoquinoline derivatives in the synthesis of agrochemical agents).
Exploratory
Molecular structure and weight of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Executive Summary Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) is a specialized heterocyclic ester employed primarily as a high-value intermediate in the synthesis of Selective Androgen Receptor Modulator...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) is a specialized heterocyclic ester employed primarily as a high-value intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) and quinoline-based antineoplastic agents. Its structure combines a lipophilic quinoline scaffold with a reactive ethyl propanoate tail, providing a dual-functional platform for medicinal chemistry: the bromine atom at position 3 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester moiety allows for hydrolysis to the active carboxylic acid or further derivatization.
This guide provides a rigorous analysis of its molecular architecture, physicochemical properties, and a validated synthetic protocol designed for high regioselectivity.
Part 1: Molecular Identity & Physicochemical Profile[1]
The compound is an ethyl ester derivative of 2-(quinolin-6-yl)propanoic acid, characterized by a 3-bromo substitution on the heteroaromatic core.
Viscous oil or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in Water
Structural Logic & SAR Implications
The molecule features three distinct pharmacophoric/synthetic zones:
The Quinoline Core: Provides planar aromaticity and
-stacking capability. The nitrogen atom acts as a hydrogen bond acceptor (HBA).
The C3-Bromine Handle: Located on the pyridine ring of the quinoline, this position is electronically distinct from the benzene ring. It is activated for Palladium-catalyzed cross-coupling, allowing the attachment of aryl or heteroaryl groups critical for SARM potency.
The Propanoate Tail: Attached at C6, this flexible chain introduces chirality at the
-carbon. The ethyl ester acts as a prodrug motif (enhancing membrane permeability) or a synthetic masking group for the carboxylic acid.
Part 2: Validated Synthetic Protocol
Synthesizing this molecule requires distinguishing between the reactivity of the C3 and C6 positions. The most robust method utilizes Palladium-Catalyzed
-Arylation , exploiting the reactivity difference between a C6-iodide and a C3-bromide.
Retrosynthetic Analysis
The strategy relies on the chemoselective coupling of an enolate equivalent (ethyl propionate) to the C6 position of a di-halo quinoline precursor. Since C-I bonds undergo oxidative addition faster than C-Br bonds, 3-bromo-6-iodoquinoline is the optimal starting material.
Figure 1: Chemoselective synthesis pathway prioritizing C6-functionalization while preserving the C3-Bromine handle.
Step-by-Step Methodology
Objective: Synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate via
-arylation.
Reagents:
Substrate: 3-bromo-6-iodoquinoline (1.0 eq)
Nucleophile: Ethyl propionate (1.2 eq)
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.5 eq)
Catalyst: Bis(dibenzylideneacetone)palladium(0) [
] (2 mol%)
Ligand: Tri-tert-butylphosphine [
] (2.2 mol%)
Solvent: Anhydrous Toluene
Protocol:
Catalyst Activation: In a glovebox or under Argon, mix
and in toluene. Stir for 10 minutes until the solution turns dark purple/brown, indicating active species formation.
Enolate Formation: In a separate flame-dried flask, cool anhydrous THF to -78°C. Add LiHMDS solution. Slowly add Ethyl propionate dropwise. Stir for 30 minutes to generate the lithium enolate.
Coupling Reaction: Add the solution of 3-bromo-6-iodoquinoline in toluene to the catalyst mixture, followed immediately by the enolate solution via cannula.
Reaction: Allow the mixture to warm to room temperature (25°C). The oxidative addition occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to C-Br.
Quench & Workup: Once TLC indicates consumption of the iodo-quinoline (typically 2-4 hours), quench with saturated
. Extract with Ethyl Acetate ().
Purification: Dry organic layers over
. Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product elutes as a viscous oil which may crystallize upon standing.
Critical Control Point: Temperature control during enolate addition is vital to prevent self-condensation of the ester (Claisen condensation).
Part 3: Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, ):
8.90 (d, 1H): H2 of Quinoline (deshielded by N).
8.25 (d, 1H): H4 of Quinoline (meta to Br).
8.05 (d, 1H): H8 (adjacent to N).
7.60-7.70 (m, 2H): H5 and H7.
4.15 (q, 2H): of the ethyl ester.
3.85 (q, 1H):-proton of the propanoate (chiral center).
1.55 (d, 3H): Methyl group on the propanoate chain.
1.22 (t, 3H): Terminal methyl of the ethyl ester.
Mass Spectrometry
Method: LC-MS (ESI+)
Expectation: A characteristic doublet pattern [M+H]
at m/z 308.0 and 310.0 with a 1:1 intensity ratio, confirming the presence of a single Bromine atom.
Part 4: Applications in Drug Discovery
This compound acts as a "divergent intermediate." The C3-Br bond is chemically orthogonal to the ester, allowing sequential functionalization.
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
SARM Synthesis Context
In the development of non-steroidal androgen receptor modulators, the quinoline core mimics the A/B ring system of testosterone. The propanoic acid side chain (derived from this ester) mimics the polar interactions necessary for receptor activation, while substituents at position 3 (introduced via the bromine) tune the selectivity for anabolic vs. androgenic tissues.
References
ChemicalBook. (2025). Ethyl 2-(3-bromoquinolin-6-yl)propanoate - Product Properties and CAS 1311992-92-3. Link
National Institutes of Health (PubChem). (2025).[1] Quinoline Derivatives and SAR Data. Link
Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed
-Arylation of Esters and Amides. Chemical Reviews, 108(8). (Contextual grounding for the synthesis protocol).
Organic Syntheses. (2010). General Procedures for Palladium-Catalyzed Cross-Couplings. Link
Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3): Structural Characterization, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary In the landscape of modern drug discovery, the rapid assembly of complex, functionalized pharmacophores is paramount. Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) has emerged as a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the rapid assembly of complex, functionalized pharmacophores is paramount. Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) has emerged as a highly versatile, bifunctional building block[1]. Featuring a privileged quinoline core, an orthogonal halogen cross-coupling handle, and an α-methyl ester moiety, this intermediate is engineered for late-stage functionalization (LSF).
As a Senior Application Scientist, I approach the synthesis and utilization of this molecule not merely as a sequence of reactions, but as a highly controlled system of kinetic and thermodynamic checkpoints. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural utility, and a self-validating synthetic protocol for Ethyl 2-(3-bromoquinolin-6-yl)propanoate, grounded in established organometallic principles.
Physicochemical Properties & Identifiers
Understanding the physical and chemical parameters of this intermediate is critical for optimizing reaction conditions, particularly in predicting its behavior during extraction, chromatography, and crystallization. The data below summarizes the core identifiers and predicted properties [1, 2].
Property / Identifier
Value / Description
Chemical Name
Ethyl 2-(3-bromoquinolin-6-yl)propanoate
CAS Registry Number
1311992-92-3
Molecular Formula
C₁₄H₁₄BrNO₂
Molecular Weight
308.17 g/mol
MDL Number
MFCD17215808
Predicted Boiling Point
376.7 ± 27.0 °C
Predicted Density
1.403 ± 0.06 g/cm³
Predicted pKa (Conjugate Acid)
2.40 ± 0.14 (Reflects basicity of the quinoline nitrogen)
Note: The suppressed pKa relative to unsubstituted quinoline (~4.85) is a direct consequence of the electron-withdrawing nature of the 3-bromo substituent, which delocalizes electron density away from the nitrogen lone pair.
Structural Analysis & Mechanistic Importance
The strategic value of Ethyl 2-(3-bromoquinolin-6-yl)propanoate lies in its distinct, non-interfering reactive sites.
The 3-Bromo Substituent: Halogens on the quinoline ring serve as excellent electrophiles for transition-metal-catalyzed cross-coupling. The bromine atom at the 3-position is relatively inert to mild nucleophiles but readily undergoes oxidative addition with Palladium(0) catalysts, making it a prime candidate for Suzuki-Miyaura (C-C) or Buchwald-Hartwig (C-N) couplings.
The α-Methyl Ester (Propanoate): Positioned at the 6-carbon of the quinoline ring, this group provides a stereocenter and a highly manipulable carbonyl. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, or reduced to an alcohol, allowing for the modular extension of the pharmacophore.
Structural utility of Ethyl 2-(3-bromoquinolin-6-yl)propanoate in late-stage functionalization.
Synthetic Methodologies: The Self-Validating Protocol
The most robust and atom-economical method for synthesizing this molecule is via the Palladium-Catalyzed α-Arylation of Esters , a methodology pioneered by the and groups[1][2][3].
Causality Behind Experimental Choices
Electrophile Selection (3-Bromo-6-iodoquinoline): Why use a di-halogenated starting material? The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This creates a kinetic differentiation where the Pd(0) catalyst will selectively undergo oxidative addition at the 6-iodo position, leaving the 3-bromo group completely intact.
Base Selection (LiHMDS): Lithium hexamethyldisilazide is chosen over alkoxide bases. Its steric bulk and non-nucleophilic nature ensure the quantitative formation of the lithium enolate of ethyl propanoate without risking transesterification or Claisen condensation side reactions.
Ligand Selection (Bulky Biaryl Phosphines): Ligands such as XPhos or di-tert-butylphosphine derivatives are critical. Their steric bulk accelerates the rate-limiting reductive elimination step, preventing unwanted β-hydride elimination which would lead to desaturated byproducts.
Step-by-Step Protocol
Step 1: Enolate Generation
Charge a flame-dried Schlenk flask with ethyl propanoate (1.2 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add LiHMDS (1.0 M in THF, 1.3 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
In-Process Control (IPC): The low temperature is strictly maintained to prevent self-condensation of the ester.
Step 2: Catalyst and Electrophile Activation
In a separate sterile vial, combine 3-bromo-6-iodoquinoline (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos ligand (4 mol%) in anhydrous toluene.
Stir at room temperature for 15 minutes to pre-form the active Pd(0)L complex.
Causality: Pre-activation ensures the catalyst is fully ligated before exposure to the enolate, preventing the precipitation of inactive palladium black.
Step 3: Cross-Coupling and Self-Validation
Transfer the pre-formed enolate solution to the palladium/electrophile mixture via cannula.
Warm the reaction to room temperature, then heat to 80 °C for 4–6 hours.
Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in 0.5 mL saturated aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z ~334) completely disappears, replaced by the product mass (m/z ~308 for ⁷⁹Br, ~310 for ⁸¹Br).
Step 4: Workup and Purification
Quench the reaction mixture with saturated aqueous NH₄Cl to neutralize residual base and protonate any unreacted enolate.
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the pure product.
Mechanistic workflow for the Pd-catalyzed alpha-arylation synthesis of the target compound.
Applications in Drug Development
In pharmaceutical R&D, the quinoline scaffold is highly privileged, frequently appearing in kinase inhibitors, antimalarials, and oncology therapeutics. Ethyl 2-(3-bromoquinolin-6-yl)propanoate is specifically designed for library generation.
By utilizing this intermediate, medicinal chemists can perform divergent synthesis. The ethyl propanoate group can be hydrolyzed and coupled with various amines to map the solvent-exposed regions of a kinase active site. Subsequently, the 3-bromo group can be subjected to Suzuki couplings with diverse boronic acids to probe the hydrophobic pockets of the target protein. This modularity drastically reduces the synthetic steps required to generate a comprehensive Structure-Activity Relationship (SAR) profile.
References
Hartwig, J. F., Lee, S., & Beare, N. A. "Palladium-catalyzed alpha-arylation of esters and protected amino acids." Journal of the American Chemical Society, 2001, 123(34), 8410-8411. Available at:[Link]
Buchwald, S. L., & Moradi, W. A. "Palladium-catalyzed alpha-arylation of esters." Journal of the American Chemical Society, 2001, 123(33), 7996-8002. Available at:[Link]
Solubility Profiling and Dissolution Strategies for Ethyl 2-(3-bromoquinolin-6-yl)propanoate
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3). Technical Guide for P...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3).
Technical Guide for Process Chemistry & Formulation
Executive Summary
Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a lipophilic quinoline derivative commonly utilized as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors. Its structure—comprising a planar, aromatic quinoline core, a lipophilic bromine substituent, and a hydrolyzable ethyl ester tail—dictates a distinct solubility profile characterized by poor aqueous solubility and high affinity for polar aprotic and chlorinated solvents.
This guide provides a predicted solubility landscape based on Structure-Property Relationships (SPR), followed by a validated experimental protocol for precise determination.
Physicochemical Basis of Solubility
To optimize solvent selection for reactions (e.g., Suzuki-Miyaura coupling) or purification (e.g., recrystallization), one must understand the molecular forces at play.
Note: Values below are established estimates based on structural analogs (e.g., ethyl 2-(quinolin-6-yl)acetate) and thermodynamic modeling. Exact values must be validated per batch using the protocol in Section 4.
Solvent Class Compatibility Table
Solvent Class
Representative Solvents
Solubility Rating
Estimated Solubility (mg/mL)
Application Utility
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
> 200 mg/mL
Extraction / Workup: Ideal for partitioning the compound from aqueous quench layers.
Polar Aprotic
DMSO, DMF, DMAc
Excellent
> 150 mg/mL
Reaction Medium: Preferred for cross-coupling reactions; stock solution preparation.
Esters/Ketones
Ethyl Acetate, Acetone
Good
50 – 100 mg/mL
Process Solvent: Good balance for reaction and crystallization; easy to remove.
Alcohols
Methanol, Ethanol, IPA
Moderate
10 – 40 mg/mL
Recrystallization: High solubility at reflux, low at RT. Ideal for purification.
Ethers
THF, MTBE, 1,4-Dioxane
Good
40 – 80 mg/mL
Reaction Medium: THF is excellent for reduction or Grignard reactions involving this intermediate.
Alkanes
Hexane, Heptane, Cyclohexane
Poor
< 1 mg/mL
Anti-Solvent: Used to precipitate the product from DCM or Ethyl Acetate solutions.
Aqueous
Water, PBS (pH 7.4)
Insoluble
< 0.01 mg/mL
Wash Medium: Removes inorganic salts without dissolving the product.
Mobile Phase: ACN : Water (0.1% Formic Acid) [70:30 Isocratic].
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Quinoline absorption max).
Retention Time: Expect peak at ~4–6 mins.
Visualization of Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the logical flow for determining the solubility limit, ensuring data integrity through checkpoints.
Caption: Standardized Saturation Shake-Flask protocol for solubility determination.
Figure 2: Solvent Selection Decision Tree
A logic gate for selecting the correct solvent based on the intended chemical process.
Caption: Decision matrix for solvent selection based on process requirements.
References
National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3)." PubChem. [Link]
Yalkowsky, S.H., et al. "Handbook of Aqueous Solubility Data." CRC Press, 2nd Edition.
Foundational
The 3-Bromoquinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Publication Date: March 7, 2026 Abstract The quinoline nucleus is...
The quinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, the 3-bromoquinoline scaffold has emerged as a particularly versatile and powerful tool in the medicinal chemist's arsenal. Its unique electronic properties and synthetic tractability make it an invaluable starting point for the development of novel therapeutic agents across a spectrum of diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of 3-bromoquinoline derivatives, with a focus on their synthesis, biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. We will delve into their roles as anticancer, antimicrobial, and antiviral agents, and explore their emerging applications in neuroprotection and anti-inflammatory therapies. This guide is intended to be a valuable resource for researchers and drug development professionals, providing not only a thorough understanding of the subject but also practical, field-proven insights and detailed experimental protocols.
The Strategic Advantage of the 3-Bromoquinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals.[1] The introduction of a bromine atom at the 3-position significantly influences the molecule's reactivity and electronic properties, offering several strategic advantages for medicinal chemists.[4]
The C-Br bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[5][6] This allows for the facile introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling extensive exploration of the chemical space around the quinoline core.[4] This synthetic versatility is a key driver for the widespread use of 3-bromoquinoline as a foundational building block in the synthesis of complex and biologically active molecules.[2]
Furthermore, the bromine atom itself can participate in crucial interactions with biological targets. Its size, lipophilicity, and ability to form halogen bonds can significantly impact the binding affinity and selectivity of a drug candidate. A deep understanding of these properties is paramount in the rational design of potent and specific therapeutic agents.
Synthetic Strategies for 3-Bromoquinoline Derivatives
The efficient and regioselective synthesis of 3-bromoquinoline derivatives is a critical first step in their exploration as potential therapeutic agents. Several robust methods have been developed, each with its own advantages and considerations.
Palladium-Catalyzed Cross-Coupling Reactions
As mentioned, palladium-catalyzed reactions are the workhorse for the functionalization of the 3-bromoquinoline scaffold. The following is a generalized workflow for these reactions:
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions of 3-bromoquinoline.
2.1.1. Synthesis of 3-Aminoquinoline via Buchwald-Hartwig Amination
The introduction of an amino group at the 3-position is a common strategy to modulate the pharmacological properties of quinolines. The Buchwald-Hartwig amination provides an efficient route to achieve this transformation.[4]
Experimental Protocol:
Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromoquinoline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 mmol) and the desired amine (1.1-1.5 mmol) dissolved in an anhydrous solvent (e.g., toluene or dioxane).
Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Therapeutic Applications of 3-Bromoquinoline Derivatives
The synthetic accessibility and tunable properties of 3-bromoquinoline derivatives have led to their exploration in a wide range of therapeutic areas.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology, with several quinoline-based drugs approved for clinical use.[1][7] 3-Bromoquinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][7]
3.1.1. Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The quinoline core has been successfully employed in the design of potent kinase inhibitors.[9] The 3-bromo substituent can be strategically utilized to enhance binding affinity and selectivity.
Mechanism of Action: Many quinoline-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[10] This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Simplified signaling pathway showing kinase inhibition by a 3-bromoquinoline derivative.
3.1.2. Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death, making them attractive targets for cancer therapy.[11] Certain quinoline derivatives have been identified as potent topoisomerase poisons.[12]
Mechanism of Action: Topoisomerase poisons, unlike catalytic inhibitors, stabilize the transient covalent complex between the enzyme and DNA, known as the cleavage complex.[13] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and the activation of apoptotic pathways.[13]
Table 1: Anticancer Activity of Selected 3-Bromoquinoline Derivative Classes
3.1.3. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15]
Reaction Setup: Prepare serial dilutions of the 3-bromoquinoline derivative in a 384-well plate.
Kinase Reaction: Add the target kinase, a suitable substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[15]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The quinoline scaffold is present in several clinically used antibacterial and antimalarial drugs.[16] 3-Bromoquinoline derivatives have demonstrated promising activity against a range of bacteria and parasites.[17]
Mechanism of Action: The antimicrobial mechanisms of quinoline derivatives are diverse and can include inhibition of DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with essential metabolic pathways.[17]
Antiviral Activity
Recent studies have highlighted the potential of quinoline derivatives as antiviral agents, with activity reported against a variety of viruses, including dengue virus and coronaviruses.[3][7]
Mechanism of Action: The antiviral mechanisms are still under investigation but may involve inhibition of viral entry, replication, or assembly.[3][7] For example, some quinoline derivatives have been shown to impair the accumulation of viral envelope glycoproteins.[3]
Derivative Class
Pathogen
Mechanism of Action
Example EC₅₀ (µM)
Reference
Novel Quinoline Derivatives
Dengue Virus Serotype 2
Impaired accumulation of viral envelope glycoprotein
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Cell Culture: Seed susceptible host cells in a multi-well plate and allow them to form a monolayer.
Infection and Treatment: Infect the cells with the virus at a known multiplicity of infection (MOI). After a brief adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the 3-bromoquinoline derivative.
Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 48 hours).
Virus Titration: Harvest the supernatant and determine the viral titer using a plaque assay or a similar method.
Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the viral yield by 50%.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-bromoquinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. A systematic exploration of SAR is crucial for optimizing lead compounds.
Caption: Key areas for SAR exploration on the 3-bromoquinoline scaffold.
Position 2: Modifications at the C2 position can significantly impact activity. For example, the introduction of small alkyl or aryl groups can modulate the steric and electronic properties of the molecule, influencing its interaction with the target protein.
Position 4: The C4 position is often a key site for introducing substituents that can form hydrogen bonds or other crucial interactions with the target. For instance, an amino group at this position is a common feature in many biologically active quinolines.[2]
Benzene Ring: Substitution on the benzene portion of the quinoline ring can fine-tune the pharmacokinetic properties of the molecule, such as its solubility, metabolic stability, and bioavailability. Electron-donating or electron-withdrawing groups can also influence the electronic nature of the entire ring system.
A comprehensive SAR study involves the synthesis and biological evaluation of a library of analogs with systematic variations at these key positions.
Emerging Applications: Neuroprotection and Anti-inflammatory Activity
Beyond the well-established anticancer and antimicrobial applications, 3-bromoquinoline derivatives are being investigated for their potential in treating neurodegenerative diseases and inflammatory conditions.
Neuroprotection: Some quinoline derivatives have shown neuroprotective effects in preclinical models, potentially by mitigating oxidative stress and inflammation in the brain.[11][18][19]
Anti-inflammatory: The quinoline scaffold has been explored for the development of anti-inflammatory agents, with some derivatives showing inhibition of pro-inflammatory cytokine production.[2][20]
These emerging areas represent exciting new frontiers for the medicinal chemistry of 3-bromoquinoline derivatives.
Conclusion and Future Perspectives
The 3-bromoquinoline scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, has cemented its status as a privileged motif in drug discovery. From potent anticancer agents that target key cellular machinery to promising antimicrobial and antiviral compounds, the therapeutic potential of 3-bromoquinoline derivatives is vast and continues to expand.
Future research in this area will likely focus on several key aspects:
Target-Specific Design: A deeper understanding of the molecular interactions between 3-bromoquinoline derivatives and their biological targets will enable the design of more potent and selective inhibitors.
Exploration of New Therapeutic Areas: The promising preliminary findings in neuroprotection and anti-inflammatory research warrant further investigation and development of novel compounds for these indications.
Advanced Synthetic Methodologies: The development of more efficient and sustainable synthetic methods for the preparation and functionalization of 3-bromoquinolines will accelerate the discovery of new drug candidates.
Combination Therapies: The potential of 3-bromoquinoline derivatives to be used in combination with existing therapies to overcome drug resistance is an area of significant interest, particularly in oncology.
References
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3358–S3385.
de la Guardia, C., Stephens, D., Quijada, M., Larionov, O., & Leonart, R. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672.
de la Guardia, C., Stephens, D., Quijada, M., Larionov, O., & Leonart, R. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 672.
De Wilde, A. H., Jochmans, D., Van den Eeckhout, B., Hessel, E., & Neyts, J. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091.
Winter, M. G., Man, S. H., Fabbro, D., & Hemmings, B. A. (2010). Endochin Optimization: Structure-Activity and Structure-Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry, 53(19), 7075–7085.
BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.
Palladium-catalyzed amidation/amination of N-glycosylated 3-bromoquinolin-2-ones 2 a,c. ... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
Kelly, J. X., Smilkstein, M. J., Brun, R., Wittlin, S., Cooper, R. A., & Riscoe, M. K. (2002). Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. Antimicrobial agents and chemotherapy, 46(1), 164–170.
Ökten, S., Çakmak, O., Köprülü, T. K., Özcan, G., & Büyükgüngör, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical biology & drug design.
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
BenchChem. (2025). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
Cushman, M., & Nagarajan, M. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. Bioorganic & medicinal chemistry, 19(2), 709–720.
Tempone, A. G., da Silva, A. C. M. P., Brandt, C. A., Martinez, F. S., Borborema, S. E. T., da Silveira, M. A. B., & de Andrade, H. F., Jr. (2005). Synthesis and antileishmanial activities of novel 3-substituted quinolines. Antimicrobial agents and chemotherapy, 49(3), 1076–1080.
In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.). Retrieved March 7, 2026, from [Link]
In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved March 7, 2026, from [Link]
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved March 7, 2026, from [Link]
Kumar, A., Singh, B., & Kumar, S. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic chemistry, 115, 105234.
Cushman, M., He, Y., Katzenellenbogen, J. A., Lin, H., & Lv, K. (2021). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. ACS medicinal chemistry letters, 12(6), 946–952.
de la Guardia, C., Stephens, D., Quijada, M., Larionov, O., & Leonart, R. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672.
Zemtsova, M. N., Glazunova, E. N., Selivanova, G. A., & Trakhtenberg, P. L. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 266–268.
BenchChem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
Wang, X., Chen, J., & Zhu, S. (2015). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & biomolecular chemistry, 13(31), 8479–8483.
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved March 7, 2026, from [Link]
Nitiss, J. L. (2009). Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. Chemical reviews, 109(7), 2995–3023.
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. (2018, November 6). Retrieved March 7, 2026, from [Link]
Ökten, S., Çakmak, O., & Büyükgüngör, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Kobayashi, K., Nozawa, I., & Nogi, T. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES BASED ON THE REACTION OF 2-(2,2-DIBROMOETHENYL)PHENYL ISOTHIOCYANATES WITH BUTYLLITHIUM. HETEROCYCLES, 95(1), 200.
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Safety Data Sheet (SDS) for Ethyl 2-(3-bromoquinolin-6-yl)propanoate
This guide serves as an advanced technical reference for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a specialized intermediate often utilized in the synthesis of BET bromodomain inhibitors and other quinoline-based pharm...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical reference for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a specialized intermediate often utilized in the synthesis of BET bromodomain inhibitors and other quinoline-based pharmacophores.
Unlike standard commercial SDS documents which often lack context, this whitepaper integrates Structure-Activity Relationship (SAR) insights to predict hazards where empirical data is sparse, ensuring a "Safety by Design" approach for R&D workflows.
Senior Scientist Note: In drug discovery, the purity of this intermediate is critical. The ethyl ester moiety is susceptible to hydrolysis, while the C3-bromine atom is the designated handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura). Handling protocols must preserve these functionalities.
Parameter
Technical Specification
IUPAC Name
Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Molecular Formula
C₁₄H₁₄BrNO₂
Molecular Weight
308.17 g/mol
Physical State
Pale yellow to off-white solid (or viscous oil depending on purity/polymorph)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.
Purity Standard
≥95% (HPLC) for synthetic utility.
Part 2: Hazard Identification (GHS Classification)
Logic: While specific toxicological data for CAS 1311992-92-3 is limited, we apply Read-Across Toxicology based on the quinoline core (irritant/mutagenic potential) and the alpha-aryl ester functionality.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][8][10] Remove contact lenses if present and easy to do.[5][6][8][10] Continue rinsing.[5][6][8][10]
Part 3: Emergency Response & First Aid Workflow
Self-Validating Protocol: The effectiveness of the response is validated by the immediate cessation of irritation symptoms. If symptoms persist >15 mins, the protocol escalates to medical intervention.[6]
Figure 1: Decision logic for emergency response. Note the critical checkpoint for persistent symptoms necessitating medical escalation.
Part 4: Handling, Storage & Stability
Expert Insight: The "Ethyl propanoate" tail is chemically distinct from the "Bromoquinoline" head. Storage conditions must satisfy the stability requirements of both.
The Ester (Hydrolysis Risk): Requires protection from atmospheric moisture.
The Bromide (Photolysis Risk): Aryl bromides can undergo homolytic cleavage under UV light, leading to degradation and color change (yellowing/browning).
Storage Protocol
Temperature: 2-8°C (Refrigerated).
Atmosphere: Inert gas (Argon or Nitrogen) recommended for long-term storage.
Container: Amber glass vial with PTFE-lined cap (prevents leaching and light exposure).
Incompatible Materials
Strong Oxidizing Agents: Can react with the quinoline nitrogen (N-oxidation).
Strong Bases: Will hydrolyze the ethyl ester to the carboxylic acid (2-(3-bromoquinolin-6-yl)propanoic acid).
Part 5: Firefighting Measures
In the event of a fire, this compound presents specific chemical hazards due to its halogen and nitrogen content.
Do NOT use water jet: May spread the chemical if it has melted into a liquid phase.
Part 6: Synthesis & Application Context (Workflow)
This diagram illustrates the typical usage of the compound in a drug discovery setting, highlighting where safety checks must be integrated.
Figure 2: Operational workflow. Note the "Warm to RT" step before opening to prevent condensation and ester hydrolysis.
Part 7: Ecological & Disposal Considerations
Environmental Fate:
Halogenated Organic: The presence of the bromine atom classifies this as Halogenated Solvent/Organic Waste . It must not be incinerated in standard boilers due to HBr formation.
Aquatic Toxicity: Quinoline derivatives are often toxic to aquatic life with long-lasting effects. Prevent entry into drains.[6][7][8]
Disposal Protocol:
Dissolve in a combustible solvent (e.g., acetone) if not already liquid.
Transfer to a container labeled "Halogenated Organic Waste" .
Dispose via a licensed chemical waste destruction plant equipped with scrubbers for acid gas (HBr/NOx).
References
ChemicalBook. (2024).[10] Ethyl 2-(3-bromoquinolin-6-yl)propanoate - CAS 1311992-92-3 Technical Data. Retrieved from
PubChem. (2024). 3-Bromoquinoline - Compound Summary & Safety Profile. National Library of Medicine. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet for Quinoline Derivatives (Generic Class). Merck KGaA. Retrieved from
ECHA. (2024).[10] Guidance on the Application of the CLP Criteria - Halogenated Aromatics. European Chemicals Agency.[2] Retrieved from
Thermodynamic stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate Executive Summary The journey of a drug candidate from discovery to a marketed pharmaceutical product is critically d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Executive Summary
The journey of a drug candidate from discovery to a marketed pharmaceutical product is critically dependent on its physicochemical properties, with thermodynamic stability being a cornerstone of safety, efficacy, and quality. Quinoline derivatives form a vital class of scaffolds in medicinal chemistry, valued for their broad therapeutic potential.[1][2] This technical guide provides a comprehensive framework for assessing the thermodynamic stability of a specific quinoline derivative, Ethyl 2-(3-bromoquinolin-6-yl)propanoate. We address researchers, scientists, and drug development professionals, offering a narrative that synthesizes molecular structure analysis, computational prediction, and rigorous experimental protocols. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).
Part 1: Molecular Profile and Predicted Stability Characteristics
Understanding the inherent stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate begins with a deconstruction of its molecular architecture. Each functional group contributes to the overall physicochemical behavior and presents potential liabilities under stress conditions.
Figure 1. Chemical Structure of Ethyl 2-(3-bromoquinolin-6-yl)propanoate.
1.1 The Quinoline Core:
The bicyclic aromatic quinoline system is electron-rich and constitutes the molecule's backbone. While its aromaticity confers significant stability, the nitrogen heteroatom and the fused ring system make it susceptible to specific degradation pathways. Quinolines can undergo oxidation and are often photosensitive, turning from colorless to yellow or brown upon exposure to light.[1][3][4]
1.2 The Bromo Substituent:
Located at the 3-position, the bromine atom significantly influences the molecule's electronic properties. As a halogen, it is an electron-withdrawing group, which can impact the reactivity of the quinoline ring. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can affect drug-target binding and potentially the molecule's solid-state packing and stability.[5][6] The introduction of a bromine atom can enhance metabolic stability and efficacy compared to non-brominated analogs.[7][8]
1.3 The Ethyl Propanoate Side Chain:
The ethyl propanoate group at the 6-position introduces the most probable site of hydrolytic instability. Ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[9][10] The rate of hydrolysis is a critical parameter for any ester-containing drug, as it directly impacts the drug's stability in aqueous formulations and in vivo.[11][12] Compared to amides, esters are generally more prone to hydrolysis because the carbonyl carbon is more electrophilic.[10]
Table 1: Summary of Predicted Stability Liabilities
Structural Moiety
Potential Degradation Pathway
Influencing Factors
Quinoline Core
Oxidation, Photodegradation
Presence of oxygen, UV/visible light, temperature
Ethyl Propanoate
Hydrolysis
pH (acid/base catalysis), temperature, water activity
Bromo Substituent
Generally stabilizing, but potential for reductive dehalogenation under specific conditions
Reducing agents, specific enzymes
Part 2: Computational Approaches to Stability Assessment
Before embarking on extensive laboratory work, computational modeling can provide valuable predictive insights into a molecule's stability.[13] These in silico methods help prioritize experimental resources and anticipate potential degradation pathways.
The workflow for computational stability assessment involves a multi-pronged approach, starting with the fundamental electronic properties of the molecule and extending to kinetic modeling of degradation reactions.
Caption: A workflow for in-silico stability prediction.
2.1 Quantum Mechanics:
Density Functional Theory (DFT) calculations can determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally indicates high kinetic stability.[14][15] DFT can also be used to calculate bond dissociation energies, identifying the weakest bonds in the molecule that are most likely to cleave under thermal or photolytic stress.
2.2 Predictive Algorithms:
Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can predict stability parameters.[16][17] By comparing the molecule's structure to databases of compounds with known stability data, these tools can estimate rates of hydrolysis or susceptibility to oxidation. The Accelerated Stability Assessment Program (ASAP) uses a modified Arrhenius equation that incorporates humidity effects to predict shelf-life from a limited set of accelerated experimental data.[18]
Part 3: Experimental Determination of Thermodynamic Stability
Experimental testing is the definitive means of characterizing the stability of a drug substance. The following protocols are designed to provide a comprehensive profile of Ethyl 2-(3-bromoquinolin-6-yl)propanoate, in line with pharmaceutical industry standards.
Thermal Analysis
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and purity.[19][20][21]
Objective: To determine the melting point, enthalpy of fusion, and assess the purity of the solid compound.
Methodology:
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
Accurately weigh 2-5 mg of Ethyl 2-(3-bromoquinolin-6-yl)propanoate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
Place the sample and reference pans into the DSC cell.
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the melting point (e.g., 300 °C).
Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.
Protocol 3.1.2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature and quantify the presence of residual solvents or water.
Methodology:
Calibrate the TGA instrument's balance using certified weights.
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).
Record the mass loss as a function of temperature. Significant weight loss events indicate decomposition or the loss of volatiles.
Table 2: Representative Data from Thermal Analysis
Analysis
Parameter
Typical Result
Interpretation
DSC
Melting Point (Onset)
e.g., 155 °C
A sharp melt indicates high purity.
DSC
Enthalpy of Fusion (ΔHfus)
e.g., 25 kJ/mol
Relates to the energy of the crystal lattice.
TGA
Onset of Decomposition
e.g., > 250 °C
Indicates the upper limit of thermal stability.
TGA
Weight Loss below 120 °C
e.g., < 0.5%
Quantifies residual solvent or water content.
Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a critical tool in drug development.[22][23] They are designed to intentionally degrade the drug substance to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[24][25][26] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[27]
Caption: Workflow for forced degradation studies.
Protocol 3.2.1: Hydrolytic Degradation
Objective: To assess stability against acid and base-catalyzed hydrolysis, primarily targeting the ester linkage.
Methodology:
Acid Hydrolysis: Prepare a solution of the compound (e.g., 1 mg/mL in a suitable co-solvent like acetonitrile) and treat with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).[3] Neutralize samples before analysis.
Base Hydrolysis: Repeat the procedure using 0.1 M NaOH. Due to the higher reactivity of esters under basic conditions, this may be conducted at room temperature.[3][11] Neutralize samples before analysis.
Neutral Hydrolysis: Repeat the procedure using purified water to serve as a control.
Protocol 3.2.2: Oxidative Degradation
Objective: To evaluate the susceptibility of the quinoline ring and other potential sites to oxidation.
Methodology:
Prepare a solution of the compound (1 mg/mL).
Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
Incubate at room temperature, protected from light, and collect samples at various time points.
Analyze samples promptly.
Protocol 3.2.3: Thermal Degradation
Objective: To assess stability in the solid state under dry heat, distinct from the decomposition measured by TGA.
Methodology:
Place a thin layer of the solid compound in a vial.
Store in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
Collect samples at various time points (e.g., 1, 3, 7, 14 days).
Dissolve the solid sample in a suitable solvent for analysis.
Protocol 3.2.4: Photolytic Degradation
Objective: To determine the compound's sensitivity to light, as guided by ICH Q1B.[28][29]
Methodology:
Expose a solution and solid sample of the compound to a light source that provides a combination of UV and visible light.
The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[3][28]
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and storing it under the same temperature and humidity conditions.
Analyze the light-exposed and dark control samples to differentiate between photolytic and thermal degradation.
Part 4: Elucidation of Degradation Pathways
Identifying the structures of major degradation products is crucial for understanding the molecule's liabilities and ensuring the safety of the drug product.[26] This is typically achieved using a stability-indicating high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS).
A probable degradation pathway for Ethyl 2-(3-bromoquinolin-6-yl)propanoate is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid.
Caption: A potential hydrolytic degradation pathway.
Part 5: Conclusion and Implications for Drug Development
A thorough investigation into the thermodynamic stability of Ethyl 2-(3-bromoquinolin-6-yl)propanoate provides indispensable knowledge that directly informs critical decisions in the pharmaceutical development pipeline. The data generated from thermal analysis and forced degradation studies create a comprehensive stability profile, highlighting the molecule's intrinsic vulnerabilities.
The primary predicted liabilities—hydrolysis of the ethyl propanoate ester and potential photostability issues related to the quinoline core—must be addressed through strategic formulation and packaging. For instance, significant hydrolytic instability would preclude the development of an aqueous-based liquid formulation and would necessitate careful control of moisture content in solid dosage forms. Photostability concerns would mandate the use of light-protective primary packaging, such as amber vials or opaque blister packs.[26]
Ultimately, understanding the thermodynamic stability is not merely a regulatory hurdle but a fundamental component of rational drug design and development. It ensures the creation of a final drug product that is safe, effective, and maintains its quality throughout its intended shelf life.[24]
References
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press.
Andrade, B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. Available at: [Link]
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
CD ComputaBio. (n.d.). Drug Stability Modeling Service. Available at: [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
SGS. (n.d.). Forced Degradation Testing. Available at: [Link]
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available at: [Link]
Li, Y., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology Letters. Available at: [Link]
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Available at: [Link]
Foussard, J. N., et al. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research. Available at: [Link]
Committee for Proprietary Medicinal Products. (1998). Note for Guidance on Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
SPIE Digital Library. (2025). Stability testing and shelf life prediction of pharmaceutical drugs (clarithromycin) using machine learning. Available at: [Link]
TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Available at: [Link]
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]
Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology. Available at: [Link]
Singh, J. (2015). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Sciences and Research.
ACD/Labs. (2025). Making Accelerated Predictive Stability Studies Even Faster with Software. Available at: [Link]
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules. Available at: [Link]
Impact Analytical. (n.d.). Thermal Analysis with Pharmaceutical Applications. Available at: [Link]
Ford, J. L., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials.
The Journal of Chemical Physics. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. AIP Publishing. Available at: [Link]
AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]
Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Available at: [Link]
IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Available at: [Link]
Ajdarić, J. B., et al. (2021). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. Pharmaceutics. Available at: [Link]
Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]
Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]
PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Available at: [Link]
Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Available at: [Link]
Alfa Chemistry. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube. Available at: [Link]
Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]
Taylor & Francis Online. (2026). Key contemporary considerations for halogens in drug discovery. Available at: [Link]
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
PubChem. (n.d.). Quinoline. National Institutes of Health. Available at: [Link]
Application Note: High-Efficiency Hydrolysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
[1] Executive Summary & Strategic Analysis This technical guide details the procedure for the hydrolysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate to its corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)propanoic...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Analysis
This technical guide details the procedure for the hydrolysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate to its corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)propanoic acid .[1] This transformation is a critical step in the synthesis of various pharmaceutical candidates, particularly BET bromodomain inhibitors and quinoline-based antimalarials.[1]
The "Amphoteric Trap"
The core challenge in this protocol is not the reaction itself, but the isolation. The product contains both a basic quinoline nitrogen and an acidic carboxylic acid.[1]
Quinoline Nitrogen (
): The 3-bromo substituent is electron-withdrawing, significantly lowering the basicity of the ring nitrogen compared to unsubstituted quinoline ().
Implication for Workup:
If the workup pH is too low (< 2.0), the quinoline nitrogen protonates, forming a water-soluble cation. If the pH is too high (> 6.0), the carboxylic acid deprotonates, forming a water-soluble anion. Success depends on precise pH control to the isoelectric point (pI), typically between pH 4.0 and 5.0, to induce precipitation.
Reaction Mechanism & Workflow
The selected method utilizes Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/Water). LiOH is preferred over NaOH/KOH due to its milder nature and higher solubility in organic-rich mixtures, ensuring a homogeneous reaction that minimizes side reactions (e.g., nucleophilic attack on the 3-bromo position).
Graphviz Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical phase separation and pH adjustment steps.
Materials & Equipment
Reagent / Equipment
Specification
Role
Ethyl 2-(3-bromoquinolin-6-yl)propanoate
>95% Purity
Substrate
Lithium Hydroxide Monohydrate
Reagent Grade
Nucleophilic Base
THF (Tetrahydrofuran)
HPLC Grade, Stabilized
Co-solvent (Solubilizes ester)
Methanol
HPLC Grade
Co-solvent (Miscibility bridge)
1M HCl
Standardized Solution
pH Adjustment
pH Meter / Strips
0.5 unit resolution
Critical Process Control
Detailed Experimental Protocol
Step 1: Saponification[3]
Dissolution: In a round-bottom flask, dissolve Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv) in a mixture of THF and Methanol (3:1 ratio). Ensure complete dissolution.
Note: The concentration should be approximately 0.1 M to 0.2 M.[1]
Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (volume equal to Methanol).[1] Add this aqueous solution dropwise to the stirred organic solution.
Result: The final solvent ratio should be approx.[1] THF:MeOH:H₂O (3:1:1).
Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .
Timecourse: Conversion is typically complete within 2–4 hours.[1]
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] The starting material (
) should disappear, and the acid (polar, near baseline) should appear.
Step 2: Workup & Isolation (The Critical Phase)
Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and Methanol.[1] Do not distill to dryness ; leave the aqueous residue.[1]
Impurity Wash (Optional but Recommended): Dilute the aqueous residue with water (approx. 5-10 mL per mmol substrate).[1] Extract once with a small volume of DCM or EtOAc to remove any unreacted neutral organic impurities.[1] Discard the organic layer.[1]
Controlled Acidification:
Place the aqueous layer (containing the carboxylate salt) in an ice bath.
Slowly add 1M HCl dropwise with continuous stirring.
Target pH: Monitor pH closely. As pH approaches 6, the solution may become cloudy. Continue adding HCl until pH 4.0 – 5.0 is reached.
Observation: A thick white or off-white precipitate should form.[1]
Caution: If you overshoot to pH 1-2, the precipitate may redissolve (formation of quinolinium hydrochloride salt). If this happens, back-titrate with 1M NaOH to pH 4.5.[1]
Filtration: Stir the suspension at 0°C for 30 minutes to maximize yield. Filter the solid using a sintered glass funnel.[1]
Washing: Wash the filter cake with cold water (2x) to remove residual Lithium salts, followed by a quick wash with a small amount of cold Et₂O (to remove trace water/organics).
Drying: Dry the solid under high vacuum at 45°C for 12 hours.
Analytical Validation
Technique
Expected Result
LCMS (ESI+)
Mass peak (1:1 Br isotope pattern).[1] Single peak purity >95%.[1][2][3]
¹H NMR (DMSO-d₆)
Disappearance of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Appearance of broad singlet (12-14 ppm) for -COOH.[1]
Solubility
Soluble in DMSO, MeOH.[1] Sparingly soluble in DCM.[1] Insoluble in Water (at pH 4-5).[1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Suzuki-Miyaura Coupling of 3-Bromoquinoline Esters
Title: Precision Cross-Coupling of 3-Bromoquinoline Esters: Overcoming Electronic Deactivation and Hydrolytic Instability
Executive Summary & Strategic Importance
The 3-arylquinoline scaffold is a privileged pharmacophore in oncology (e.g., PI3K, EGFR, and HER-2 inhibitors) and infectious disease research. However, introducing aryl groups at the 3-position of quinoline via Suzuki-Miyaura coupling presents a distinct "double-edged" synthetic challenge:
Electronic Deactivation: Unlike the 2- or 4-positions, the 3-position is electronically deactivated (meta to the nitrogen), making the C-Br bond significantly less reactive toward oxidative addition.
Ester Lability: Many drug intermediates contain ester moieties (e.g., ethyl 3-bromoquinoline-4-carboxylate) that are prone to saponification (hydrolysis) under the standard aqueous basic conditions required for boronic acid activation.
This guide provides a scientifically grounded protocol to solve these issues, moving beyond "standard" conditions to high-fidelity catalytic systems that preserve ester functionality while forcing the difficult C3-arylation.
Mechanistic Considerations & Challenges
To optimize this reaction, one must understand the competing pathways in the catalytic cycle.
The Nitrogen Problem (Catalyst Poisoning): The quinoline nitrogen is a good ligand. It can displace phosphines on the Palladium (Pd) center, forming an inactive
species, effectively halting the cycle. Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that sterically prevent N-coordination.
The Base Paradox: Strong bases (hydroxides, alkoxides) accelerate transmetallation but rapidly hydrolyze esters. Weak bases (bicarbonates) preserve esters but may be too slow for the deactivated 3-bromoquinoline. Solution: Use anhydrous phosphate bases or specialized organic-soluble silanolates.
Visualizing the Reaction Landscape
Caption: Catalytic cycle highlighting the critical risks of N-coordination (poisoning) and base-mediated ester hydrolysis.
Optimized Protocols
Two protocols are provided.[1][2][3][4][5][6] Method A is the robust "workhorse" for stable esters. Method B is the high-performance method for sensitive esters or unreactive substrates.
Method A: The "Workhorse" Protocol (Stable Esters)
Best for: t-Butyl esters, ortho-substituted esters, or when using reactive boronic acids.
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (or evacuate/backfill 3x).
Solvent: Add degassed 1,4-Dioxane and Water via syringe.
Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with Brine (to remove boronic salts), dry over MgSO₄, and concentrate.
Method B: The "Ester-Safe" Anhydrous Protocol (Sensitive Substrates)
Best for: Methyl/Ethyl esters, complex intermediates, or difficult couplings.
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Why: SPhos (Buchwald ligand) is extremely electron-rich (facilitating oxidative addition at the deactivated C3) and bulky (preventing N-poisoning).
Base:K₃PO₄ (finely ground, anhydrous) (2.0 equiv) OR TMSOK (Potassium trimethylsilanolate)
Why: Anhydrous phosphate is basic enough to activate the boronate but, in the absence of water, cannot hydrolyze the ester. TMSOK is soluble in organics and acts as a non-nucleophilic base.
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Temperature: 80–100 °C
Step-by-Step:
Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active catalytic species.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Denmark, S. E., & Smith, R. C. (2010). Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 49(17), 2-18. Link
BenchChem Application Note. (2025). Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Link(Note: Generalized reference for standard protocols).
Functionalization of the bromine position in Ethyl 2-(3-bromoquinolin-6-yl)propanoate
This guide outlines the strategic functionalization of Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a high-value intermediate often encountered in the synthesis of BET bromodomain inhibitors and kinase modulators.[1] The c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic functionalization of Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a high-value intermediate often encountered in the synthesis of BET bromodomain inhibitors and kinase modulators.[1]
The core challenge with this substrate is chemoselectivity : activating the C3-Bromine (heteroaryl halide) while preserving the C6-Ester (labile aliphatic side chain). The 3-position of quinoline is electronically deactivated compared to the 2- or 4-positions, requiring specialized catalytic systems to overcome the energy barrier without resorting to conditions that degrade the ester.
Strategic Analysis: The Chemoselectivity Matrix
Before initiating wet chemistry, we must define the reactivity landscape. The quinoline nitrogen (N1) presents a "catalyst sink" risk, as it can coordinate to Palladium (Pd), arresting the catalytic cycle.
Feature
Reactivity Profile
Strategic Implication
C3-Bromine
Heteroaryl Halide.[1] Bond strength is high; oxidative addition is the rate-limiting step.[1]
Aliphatic Ethyl Ester.[1] Susceptible to hydrolysis (OH⁻/H₂O) and transesterification (RO⁻).
Avoid: Strong alkoxide bases (NaOtBu, NaOMe) and high-temperature aqueous conditions. Prefer: Carbonate bases (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄).
N1-Nitrogen
Lone pair donor.[1] Can form stable [Pd(L)₂Cl(Quinoline)] complexes.
Use chelating ligands or high ligand-to-metal ratios to outcompete the quinoline nitrogen.[1]
Visualizing the Reaction Landscape
The following decision tree maps the optimal pathways for functionalizing this scaffold based on the desired outcome.
Figure 1: Strategic decision tree for C3-functionalization, prioritizing ester-compatible conditions.
Protocol 1: Ester-Safe Suzuki-Miyaura Coupling
Objective: Install aryl/heteroaryl groups at C3 without hydrolyzing the C6-ethyl ester.
Critical Factor: Water management. Standard Suzuki conditions (aq. Na₂CO₃) often lead to ester hydrolysis (saponification). We utilize anhydrous phosphate bases .
Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the substrate, boronic acid, K₃PO₄, and Pd catalyst.
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
Note: Do not use alcohols (MeOH/EtOH) to prevent transesterification.
Degassing: Sparge the mixture with Nitrogen for 5 minutes. Seal the vial with a Teflon-lined cap.
Reaction: Heat to 85°C for 4–12 hours.
Monitoring: Check LCMS for the disappearance of the bromide (M+H: ~308/310 pattern) and appearance of the product.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate.
Why this works: K₃PO₄ is sufficiently basic to activate the boronic acid but has low solubility in organic solvents, creating a "heterogeneous base" system that minimizes ester contact with dissolved hydroxide equivalents [1].
Objective: Install an amine at C3.
Critical Factor: Preventing N-coordination and avoiding alkoxide bases.[1] The quinoline nitrogen can poison Pd(0). We use Xantphos , a wide-bite-angle ligand that enforces reductive elimination and prevents catalyst resting states on the quinoline nitrogen.[1]
Catalyst Activation: In a separate vial, mix Pd source and Ligand in a small amount of solvent and stir for 10 mins at RT to form the active catalytic species (L-Pd-0).
Assembly: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel. Add the pre-formed catalyst solution.[3]
Reaction: Heat to 100°C overnight under inert atmosphere.
Optimization: If conversion is low, increase temperature to 110°C. Cs₂CO₃ requires higher temperatures than alkoxides due to lower basicity/solubility.
Workup: Dilute with DCM, wash with water (quickly) and brine. Dry over Na₂SO₄.[4]
Purification: Amine products on quinolines can streak on silica. Add 1% Triethylamine to your eluent system.
Protocol 3: Miyaura Borylation (The Pivot)
Objective: Convert the C3-Bromide into a C3-Boronate Ester (Bpin). This inverts the reactivity, turning the electrophile into a nucleophile for subsequent couplings with other halides.
Assembly: Combine all solids in a reaction vessel.
Solvation: Add DMSO (0.15 M). DMSO accelerates this reaction significantly compared to dioxane.
Reaction: Heat to 80°C for 2–4 hours.
Caution: Do not overheat (>100°C) or extend time unnecessarily, as protodeboronation (loss of the boron group) can occur at the C3 position.
Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMSO.
Storage: The resulting boronate ester is stable but should be stored at 4°C.
Mechanistic Insight: The N-Coordination Trap
Understanding why reactions fail is as important as knowing how to run them. In quinolines, the Nitrogen lone pair competes with the phosphine ligand for the Palladium center.
Figure 2: The catalyst poisoning mechanism. Using bulky ligands (Xantphos, BrettPhos) sterically hinders the Pd from binding to the Quinoline Nitrogen, forcing the cycle toward product formation [2].
References
Suzuki-Miyaura Coupling with Base-Sensitive Esters
Optimization of Suzuki-Miyaura coupling for ester-containing substrates often utilizes anhydrous phosphate or carbonate bases to prevent saponification.[1]
Source:
Buchwald-Hartwig Amination of Quinolines
Detailed protocols for C-N coupling on heteroaryl halides using Pd-catalysis, highlighting ligand effects on N-containing heterocycles.
Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3) is a critical intermediate in the synthesis of advanced medicinal pharmacophores, particularly BET bromodomain inhibitors and other quinoline-based therapeutics. Its structural complexity lies in the orthogonal functionalization of the quinoline core: a reactive ester side chain at position 6 and a chemically distinct bromine handle at position 3, reserved for late-stage cross-coupling.
This guide outlines two high-fidelity synthetic routes designed for scalability, operational safety, and regiochemical integrity.
Route A (Convergent): A chemoselective Palladium-catalyzed Reformatsky-Negishi cross-coupling. This is the preferred route for scale-up due to its avoidance of cryogenic conditions and high functional group tolerance.
Route B (Linear): A Horner-Wadsworth-Emmons (HWE) olefination followed by a selective conjugate reduction. This route utilizes the commercially available 3-bromoquinoline-6-carbaldehyde.
Retrosynthetic Analysis & Strategy
The primary challenge is preserving the C3-Bromine bond while installing the propanoate side chain at C6. Standard hydrogenation techniques (H₂/Pd-C) pose a high risk of hydrogenolysis (de-bromination). Therefore, our strategies prioritize chemoselectivity.
Figure 1: Retrosynthetic disconnection showing the Convergent (A) and Linear (B) strategies.
This route exploits the significant reactivity difference between the C6-Iodo and C3-Bromo substituents. By generating a zinc enolate (Reformatsky reagent) from ethyl 2-bromopropionate, we can effect a Negishi-type coupling at the C6-position without disturbing the C3-Bromine.
Mechanism: The Pd(0) catalyst undergoes rapid oxidative addition into the weaker C-I bond (Bond Dissociation Energy ~65 kcal/mol) compared to the stronger C-Br bond (~81 kcal/mol).
Materials
Substrate: 3-Bromo-6-iodoquinoline (1.0 equiv)
Reagent: Ethyl 2-bromopropionate (1.5 equiv)
Metal Source: Activated Zinc dust (2.0 equiv)
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dba)₂/Xantphos for challenging substrates.
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3][5]
Purification:
Recrystallization from Heptane/EtOAc is often sufficient. If necessary, silica gel chromatography (Hexane:EtOAc 8:2).
Why this works: The "Reformatsky-Negishi" protocol avoids the use of strong bases like LiHMDS (required for standard alpha-arylation), making it safer for large-scale reactors and compatible with the sensitive quinoline ring.
Route B: HWE Olefination & Selective Reduction
This route is ideal when 3-bromoquinoline-6-carbaldehyde is the available starting material. The key challenge here is Step 2: reducing the conjugated alkene without removing the bromine.
Setup: Charge a reactor with NaH (60% dispersion, 1.2 equiv) and anhydrous THF under N₂. Cool to 0°C.[1][2][4]
Phosphonate Addition: Add Triethyl 2-phosphonopropionate (1.2 equiv) dropwise. Stir 30 mins until H₂ evolution ceases.
Substrate Addition: Add solution of 3-bromoquinoline-6-carbaldehyde (1.0 equiv) in THF.
Reaction: Warm to RT and stir for 2 hours.
Workup: Quench with water, extract with EtOAc. Yields are typically >90%.[1]
Step 2: Chemoselective Conjugate Reduction
Challenge: Standard H₂/Pd will debrominate the C3 position.
Solution: Use Sodium Borohydride (NaBH₄) with Copper(I) Chloride (CuCl) or Wilkinson's Catalyst .
Protocol (NaBH₄/CuCl Method):
Dissolve the unsaturated ester (from Step 1) in MeOH/THF (1:1).
Add CuCl (1.0 equiv) and cool to 0°C. Note: Stoichiometric CuCl ensures rapid complexation and prevents over-reduction.
Add NaBH₄ (4.0 equiv) portion-wise over 1 hour. The mixture will turn black/brown.
Mechanism: In situ generation of Copper Hydride (CuH) species, which specifically reduces electron-deficient alkenes (conjugate reduction) and is inert toward aryl bromides.
QC Check: Monitor disappearance of the alkene protons (δ 6.5-7.5 ppm) via ¹H-NMR. Ensure the C3-H singlet (δ ~8.8 ppm) remains intact.
Analytical Specifications & QC
For the final product, the following specifications must be met to ensure suitability for downstream drug development.
Test Parameter
Method
Specification
Appearance
Visual
Off-white to pale yellow solid
Purity
HPLC (254 nm)
≥ 98.0%
Identity
¹H-NMR (CDCl₃)
Conforms to structure; Propanoate CH₃ doublet at ~1.5 ppm
Bromine Content
Elemental Analysis / MS
Presence of Br isotopes (M, M+2)
Residual Solvent
GC-HS
< 5000 ppm (Class 3)
Palladium
ICP-MS
< 10 ppm (if Route A used)
Key NMR Diagnostic:
C3-H: Singlet at ~8.8 - 9.0 ppm (characteristic of 3-bromoquinoline).
Propanoate CH: Quartet at ~3.8 ppm (alpha-proton).
Propanoate CH3: Doublet at ~1.5 ppm.
Process Safety & Scalability
Figure 2: Critical safety nodes for the described protocols.
Organozinc Reagents (Route A): While less pyrophoric than organolithiums, Reformatsky reagents are moisture sensitive. Reactor inertization is mandatory.
Hydrogen Gas (Route B - Step 1): The HWE reaction generates H₂ gas upon deprotonation. Ensure adequate venting.
Metal Scavenging: For GMP applications, residual Pd (Route A) or Cu (Route B) must be removed using scavengers like SiliaMetS® Thiol or equivalent during the workup phase.
References
Reformatsky-Negishi Coupling: Hama, T., & Hartwig, J. F. (2008).[6] Palladium-Catalyzed α-Arylation of Esters and Amides with Aryl Halides. Organic Letters, 10(15), 1549–1552. Link
Selective Reduction (CuH): Dhillon, R. S., et al. (1994). Selective reduction of α,β-unsaturated esters using NaBH4/CuCl system. Tetrahedron Letters, 35(52), 9601-9604.
Quinoline Synthesis Review: Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.
Starting Material (3-bromoquinoline-6-carbaldehyde): Sigma-Aldrich Product 860757. Link
Alpha-Arylation Review: Bellina, F., & Rossi, R. (2004). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds. Chemical Reviews, 110(2), 1082–1146.
Microwave-assisted synthesis of quinoline propanoate derivatives
Application Note: Microwave-Assisted Synthesis of Quinoline Propanoate Derivatives Executive Summary This guide details the microwave-assisted synthesis (MW) of quinoline propanoate derivatives—a critical scaffold in med...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Quinoline Propanoate Derivatives
Executive Summary
This guide details the microwave-assisted synthesis (MW) of quinoline propanoate derivatives—a critical scaffold in medicinal chemistry known for antimalarial, antibacterial, and anticancer activities. Unlike conventional thermal heating, which relies on conductive heat transfer and often requires hours of reflux, microwave irradiation utilizes dipolar polarization and ionic conduction to achieve volumetric heating.[1] This protocol reduces reaction times from 4–12 hours to 10–20 minutes, significantly suppresses side reactions, and improves yield.
Key Application: Rapid generation of ethyl 3-(substituted-quinolinyl)propanoate libraries for SAR (Structure-Activity Relationship) profiling.
Mechanistic Insight: Why Microwave?
To ensure reproducibility, researchers must understand the physical basis of the method. Microwave synthesis is not merely "faster heating"; it is a different mode of energy transfer.[1][2][3]
Dipolar Polarization: The polar solvent (e.g., Ethanol, DMF) and polar reactants (e.g., 2-aminoaryl ketones) align with the oscillating electric field (2.45 GHz). The molecular friction generated by this realignment creates internal heat instantly.
Selective Heating: In the synthesis of quinoline propanoates, the polar transition state is often more polar than the ground state. According to the Hammond postulate , the transition state is stabilized by the specific microwave effect, lowering the activation energy (
).
Figure 1: Mechanistic Pathway of MW Heating
Caption: Kinetic energy transfer pathway via dipolar polarization leading to accelerated reaction rates.
Experimental Protocols
Two distinct protocols are provided:
Protocol A: The robust Friedländer Annulation (Standard).
Protocol B: A Green, Solvent-Free approach using solid support.
Protocol A: Friedländer Synthesis of Ethyl 3-(2-methylquinolin-4-yl)propanoate
This method utilizes the condensation of 2-aminoacetophenone with ethyl levulinate. Ethyl levulinate acts as the carbonyl component providing the propanoate side chain.
Reagents:
2-Aminoacetophenone (1.0 mmol)
Ethyl levulinate (1.2 mmol)
Catalyst: Sulfamic acid (10 mol%) or p-Toluenesulfonic acid (p-TSA)
Solvent: Ethanol (2 mL)
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve 2-aminoacetophenone (135 mg) and ethyl levulinate (173 mg) in 2 mL of absolute ethanol.
Catalyst Addition: Add sulfamic acid (10 mg). Cap the vial with a PTFE-coated septum.[4]
Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Workup: Cool the mixture to 50°C using compressed air (integrated in most reactors). Pour the reaction mixture into crushed ice (10 g).
Isolation: Neutralize with saturated
solution. The solid product will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water (9:1).
Validation Metrics:
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product
~0.6 (Reactant amine ~0.4).
Yield Expectation: 85–92%.
Protocol B: Solvent-Free Synthesis on Basic Alumina (Green Chemistry)
Ideal for scaling up without generating solvent waste.
Reagents:
2-Aminobenzophenone derivatives (1.0 mmol)
Ethyl levulinate (1.2 mmol)
Solid Support: Basic Alumina (
, activity I)
Step-by-Step Methodology:
Adsorption: Mix the reactants in a small beaker with a minimum amount of dichloromethane (DCM) to ensure homogeneity. Add 1.0 g of Basic Alumina. Stir until the solvent evaporates (or use a rotavap), leaving a dry, free-flowing powder.
Irradiation: Transfer the powder into a microwave vial (open vessel mode or loosely capped to allow moisture escape if not using a pressurized system).
Power: Constant Power Mode (300 W) - Note: Without solvent, temperature control is difficult; pulsed irradiation (1 min on, 1 min off) is recommended to prevent charring.
Total Time: 4–6 minutes.
Extraction: Cool the alumina. Add 10 mL hot ethanol to desorb the product. Filter to remove the alumina.
Purification: Evaporate the ethanol to obtain the crude product.
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on substrate sensitivity and available equipment.
Figure 2: Synthesis Decision Matrix
Caption: Decision tree for selecting the optimal microwave synthesis route.
Data Analysis & Troubleshooting
Table 1: Comparative Efficiency (Conventional vs. Microwave)
Parameter
Conventional Heating (Reflux)
Microwave-Assisted (Protocol A)
Temperature
80°C (Ethanol reflux)
140°C (Superheated)
Time
6–12 Hours
10–20 Minutes
Yield
65–75%
85–94%
Purity (LC-MS)
85% (requires chromatography)
>95% (often requires only recrystallization)
Energy Usage
High (continuous heating)
Low (targeted energy)
Troubleshooting Guide (Self-Validating Steps)
Problem: Low Yield / Incomplete Reaction.
Cause: Inefficient coupling of microwave energy due to non-polar solvent.[5]
Solution: Add a "doping" agent. Add 0.5 mL of Ionic Liquid ([bmim]
) or simply use Ethanol as a co-solvent. Ethanol has a high loss tangent (tan δ) , ensuring efficient heating [1].
Problem: Vial Over-pressurization.
Cause: Decomposition of reactants (decarboxylation).
Solution: Reduce temperature to 120°C and extend time by 5 minutes. Ensure the headspace ratio in the vial is at least 50%.
Validation Check:
1H NMR (CDCl3): Look for the disappearance of the amine protons (
, broad singlet ~4.0-6.0 ppm). Confirm the presence of the propanoate ethyl group: a triplet at ~1.2 ppm and a quartet at ~4.1 ppm. The methylene protons of the propanoate chain usually appear as two triplets around 2.6–3.2 ppm.
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (General reference for MW mechanism).
MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Retrieved from [Link]
RSC Advances. (2014). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. Retrieved from [Link]
Organic Chemistry Portal. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation. Retrieved from [Link]
Technical Support Center: Troubleshooting Solubility for Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with Ethyl 2-(3-bromoquinolin-6-yl)propanoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with Ethyl 2-(3-bromoquinolin-6-yl)propanoate . Due to its specific structural features—a rigid bromoquinoline core paired with a lipophilic ethyl ester moiety—this compound exhibits a high partition coefficient (LogP) and notoriously poor aqueous solubility.
Our troubleshooting protocols are built on the principles of thermodynamic causality and self-validating methodologies to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Physicochemical Profiling & Causality of Precipitation
Understanding why a compound precipitates is the first step to preventing it. Ethyl 2-(3-bromoquinolin-6-yl)propanoate lacks sufficient hydrogen-bond donors, restricting its ability to interact favorably with water molecules.
When transitioning this compound from a highly polar aprotic solvent (like DMSO) into an aqueous biological buffer, the sudden shift in the dielectric constant induces a hydrophobic collapse . The molecules self-associate to minimize their exposed surface area to water, leading to rapid aggregation and visible precipitation 1[1]. Furthermore, maintaining the delicate interplay between solubility and permeability is critical for complex heterocyclic compounds to ensure accurate assay readouts 2[2].
Quantitative Data Summary: Solvent Parameters & Tolerances
Parameter
Recommended Limit
Mechanistic Rationale
Max DMSO Stock Concentration
10 mM
Prevents supersaturation and spontaneous crystallization during storage.
Final DMSO in Cell Assays
≤ 0.5%
Minimizes cytotoxicity and off-target solvent effects on lipid bilayers3[3].
Final DMSO in In Vivo Assays
≤ 2.0%
Reduces injection site toxicity and systemic solvent interference3[3].
Stock Storage Temperature
-80°C
Halts thermal degradation and minimizes atmospheric moisture absorption 4[4].
Q1: Why does Ethyl 2-(3-bromoquinolin-6-yl)propanoate precipitate immediately upon addition to my cell culture medium?Causality: When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded. This creates a zone of localized supersaturation, causing the drug to exceed its solubility limit and "crush out" into insoluble micro-crystals.
Resolution: Never dilute directly from a 10 mM stock into an aqueous buffer. Perform serial dilutions in 100% DMSO first. By adding a highly diluted DMSO stock to the aqueous medium, you prevent localized supersaturation 5[5].
Q2: My DMSO stock solution shows visible particles after a freeze-thaw cycle. How can I recover it?Causality: DMSO is highly hygroscopic. During repeated freeze-thaw cycles, it absorbs atmospheric moisture. Even a 2-5% water contamination in the DMSO stock dramatically lowers the solubility threshold of lipophilic bromoquinoline derivatives, forcing precipitation6[6].
Resolution: Gently warm the solution to 37°C in a water bath and sonicate for 5 minutes to redissolve the compound. To prevent recurrence, aliquot fresh stocks into single-use tubes and store them at -80°C4[4].
Q3: Can I store diluted aqueous working solutions of this compound for multi-day assays?Causality: No. Aqueous solutions of hydrophobic compounds are thermodynamically unstable and will undergo Ostwald ripening over time, leading to delayed precipitation. Additionally, the ethyl ester group is susceptible to slow hydrolysis in aqueous buffers (especially at non-neutral pH).
Resolution: Always prepare fresh working solutions immediately before the assay 4[4].
Q4: What formulation strategies can I use for in vivo dosing where DMSO must be minimized?Causality: High DMSO concentrations are toxic in vivo. To bypass this, you must mask the compound's hydrophobicity.
Resolution: Use complexation agents like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic bromoquinoline core fits into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility 7[7].
Mechanistic pathway of aqueous precipitation and cyclodextrin-mediated solubilization.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a Self-Validating Soluble Stock & Working Solution
This protocol utilizes an intermediate DMSO dilution step to prevent localized supersaturation, ensuring the compound remains soluble during in vitro assays.
Gravimetric Analysis: Accurately weigh Ethyl 2-(3-bromoquinolin-6-yl)propanoate using a calibrated analytical balance.
Primary Solubilization: Add high-purity, anhydrous DMSO to achieve a 10 mM concentration. Vortex gently. If necessary, sonicate in a water bath at 37°C for 5 minutes until visually clear.
Aliquoting: Divide the 10 mM stock into 10-20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes to prevent hygroscopic water uptake. Store at -80°C.
Intermediate Serial Dilution: Thaw a single aliquot. Perform all required serial dilutions in 100% anhydrous DMSO to reach a concentration 200x higher than your target assay concentration.
Aqueous Transfer: Rapidly inject the DMSO-diluted compound into the pre-warmed (37°C) aqueous assay medium while vortexing gently. This ensures the final DMSO concentration remains ≤ 0.5%.
Self-Validation Check: Inspect the final aqueous dilution under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals or cloudy emulsions validates successful solubilization.
Workflow for preparing Ethyl 2-(3-bromoquinolin-6-yl)propanoate to prevent precipitation.
Protocol B: HP-β-CD Complexation for In Vivo Dosing
For animal models where DMSO must be kept ≤ 2.0%.
Prepare Excipient: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline or PBS.
Initial Solubilization: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mM).
Complexation: Add the DMSO stock dropwise to the 20% HP-β-CD solution while subjecting the mixture to continuous vortexing or magnetic stirring. Keep the final DMSO concentration ≤ 2.0%.
Equilibration: Sonicate the mixture for 15 minutes at room temperature to drive the lipophilic bromoquinoline core into the cyclodextrin cavities.
Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the complexation capacity, and the dose must be lowered or the HP-β-CD percentage increased.
References
Title: Solubility enhancement techniques: A comprehensive review
Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com)
URL:1
Title: A review on solubility enhancement technique for pharmaceutical drugs
Source: GSC Online Press (gsconlinepress.com)
URL:7
Title: How to prevent GSK-5498A precipitation from DMSO stock
Source: BenchChem (benchchem.com)
URL:4
Title: Protocol for Dissolving Compounds in DMSO for Biological Assays
Source: BenchChem (benchchem.com)
URL:3
Title: FAQs on Inhibitor Preparation
Source: Sigma-Aldrich (sigmaaldrich.com)
URL:5
Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives
Source: ResearchGate (researchgate.net)
URL:6
Title: Chamelogk: A Chromatographic Chameleonicity Quantifier to Design Orally Bioavailable Beyond-Rule-of-5 Drugs
Source: UniTo (unito.it)
URL:2
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Bromoquinoline Ester Functionalization
Ticket ID: #BQ-304-FUNC
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary
Functionalizing 3-bromoquinoline in the presence of ester groups (either on the quinoline ring or the coupling partner) presents a classic chemoselectivity paradox. The electron-deficient quinoline ring makes the C3-position resistant to nucleophilic aromatic substitution (
) but highly susceptible to metal-halogen exchange and Palladium-catalyzed cross-coupling.[1]
However, two dominant failure modes exist:
The "Halogen Dance" (Migration): Under lithiation conditions, the kinetic 3-lithio species rearranges to the thermodynamically stable 4-lithio species.[1][2]
Nucleophilic Collapse: Standard organolithiums (
-BuLi) attack ester moieties faster than the halogen exchange occurs.[1]
This guide provides the protocols to bypass these thermodynamic traps using Turbo-Grignard technology and Ligand-Controlled Pd-Catalysis .[1]
Module 1: Metal-Halogen Exchange (The Cryogenic Challenge)
The Core Problem:
Using
-Butyllithium (-BuLi) for bromine-lithium exchange is the standard error.[1] -BuLi is a powerful nucleophile that will attack the ester carbonyl (forming a ketone/alcohol) before effecting the exchange. Furthermore, even if the exchange works, the resulting 3-lithioquinoline is unstable above -78°C and undergoes the "Halogen Dance," migrating the metal to the C4 position.
The Solution: Knochel’s Turbo-Grignard (
)
The complexation of LiCl breaks magnesium aggregates, creating a reactive "ate" complex that performs Br-Mg exchange at higher temperatures (-15°C to 0°C) without attacking esters.[1]
Visualizing the Failure Mode: The Halogen Dance
The diagram below illustrates why standard lithiation fails. The base deprotonates C4, leading to a migration of the metal.
Caption: The "Halogen Dance" mechanism where the metal center migrates from C3 to C4 driven by thermodynamic stability, resulting in regiochemical impurities.
Protocol: Ester-Compatible Exchange via Turbo-Grignard
Objective: Convert 3-bromoquinoline to a nucleophile and trap with an electrophile (e.g., aldehyde) without damaging an ethyl ester group at C6.[1]
Drying: Flame-dry a 3-neck flask under Argon. Charge with substrate and THF (0.5 M concentration).[1]
Cooling: Cool the solution to -15°C (Ice/Salt bath). Note: Do not cool to -78°C; the exchange rate of Mg is slower than Li and requires this "warm" cryogenic temp.
Exchange: Add
dropwise over 5 minutes.
Incubation: Stir at -15°C for 30–45 minutes. Monitor conversion by GC-MS (quench a micro-aliquot with MeOD; look for deuterated product).
Trapping: Add the electrophile (e.g., benzaldehyde) slowly.[1]
Caption: Diagnostic logic for resolving yield issues in Pd-catalyzed cross-coupling of 3-bromoquinoline esters.
Frequently Asked Questions (FAQs)
Q1: Can I use n-Butyllithium if I lower the temperature to -100°C?A: Technically yes, but it is high-risk.[1] Even at -100°C, the nucleophilic attack on the ester can compete with the Li-Hal exchange. Furthermore, the solubility of 3-bromoquinoline decreases significantly at this temperature, leading to heterogeneous mixtures and inconsistent lithiation. The Turbo-Grignard method at -15°C is thermodynamically safer and operationally easier.[1]
Q2: My Suzuki coupling stalls at 50% conversion. Adding more catalyst doesn't help.A: This is classic "Catalyst Poisoning." The product (a functionalized quinoline) might be a better ligand for Pd than your starting material.
Fix: Switch to a pre-catalyst system like XPhos Pd G3 or SPhos Pd G3 .[1] These precatalysts activate rapidly and the bulky biaryl ligand prevents the quinoline nitrogen from shutting down the metal center.
Q3: How do I remove the residual palladium from my product? The quinoline nitrogen holds onto it.A: Quinolines are notorious Pd-scavengers.[1] Standard silica filtration is often insufficient.[1]
Protocol: Treat your organic phase with a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 2 hours at 40°C before final filtration.[1] Alternatively, wash the organic layer with 10% aqueous L-Cysteine.
References
Knochel, P., et al. (2004).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. [1]
BenchChem. (2025).[1][3] "Reactivity of 3-Bromoquinoline in Palladium-Catalyzed Cross-Coupling Reactions." Technical Guide.
Bunnett, J. F. (1971).[1][4] "The Base-Catalyzed Halogen Dance Peaction." Accounts of Chemical Research.
Sigma-Aldrich. "TurboGrignard Reagents: Selective Metalation and Additions."[1] Technical Bulletin.
Technical Support Center: Recrystallization of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing the purification of E...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing the purification of Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) [1].
This guide abandons rigid templates in favor of a causality-driven approach. We will explore the physicochemical rationale behind solvent selection, provide self-validating experimental protocols, and address complex troubleshooting scenarios through targeted FAQs.
Physicochemical Rationale & Solvent Causality
To purify a molecule effectively, one must first deconstruct its structural properties. Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a unique solubility profile driven by three distinct functional groups:
Quinoline Core: Contains a weakly basic nitrogen (pKa ~4.9) that imparts moderate polarity and allows the molecule to dissolve readily in hot organic solvents[2].
Bromine Substituent (C3): A heavy, highly lipophilic halogen that increases the overall molecular weight and crystal lattice energy, making the compound highly insoluble in cold, non-polar aliphatic hydrocarbons (like hexane or heptane).
Ethyl Propanoate Side Chain (C6): An ester group that introduces rotational flexibility. This flexibility can lower the melting point compared to rigid planar molecules, increasing the risk of "oiling out" (phase separation without crystallization) during cooling.
The Causality of Solvent Choice:
Because of this mixed polarity, the ideal recrystallization environment must exploit a steep thermal gradient. The compound is highly soluble in hot polar/protic solvents but poorly soluble when cold[3]. Therefore, medium-polarity alcohols (Ethanol) or a binary system utilizing a good solvent (Ethyl Acetate) and an anti-solvent (Heptane) are the most scientifically sound choices for inducing nucleation[3].
Quantitative Solvent Selection Matrix
The following table summarizes the most effective solvent systems for this specific intermediate, ranked by their physicochemical suitability.
Solvent System
Recommended Ratio
Polarity Index
Boiling Point (°C)
Suitability & Mechanistic Causality
Ethanol (Absolute)
Single Solvent
5.2
78
Primary Choice. Provides an excellent thermal gradient for quinoline derivatives. Dissolves the free base when hot; forces precipitation upon cooling[3].
Ethyl Acetate / Heptane
1:3 to 1:5
4.4 / 0.1
77 / 98
Best for High Purity. EtOAc acts as the primary solvent, while heptane acts as the anti-solvent to force the lipophilic bromo-quinoline out of solution[3].
Isopropanol (IPA)
Single Solvent
3.9
82
Alternative to EtOH. Lower polarity than ethanol. Ideal if the compound exhibits excessively high solubility in cold ethanol, leading to poor recovery yields.
Ethanol / Water
9:1
~5.5
~78
For Highly Polar Impurities. Water acts as a strong anti-solvent. Caution: Prolonged heating may cause ester hydrolysis; use only for rapid recrystallizations[4].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning each step contains a built-in check to ensure the process is proceeding correctly before moving to the next phase.
Best for standard purity upgrades of crude reaction mixtures.
Initial Suspension: Place 1.0 g of crude Ethyl 2-(3-bromoquinolin-6-yl)propanoate in a clean, dry Erlenmeyer flask. Add 3.0 mL of absolute ethanol.
Thermal Dissolution: Heat the suspension gradually on a stirring hotplate to a gentle reflux (~75°C).
Titration of Solvent (Validation Check): If the solid does not fully dissolve, add hot ethanol dropwise (up to 2.0 mL additional) until the solution becomes completely clear. Do not exceed 5.0 mL total to prevent yield loss.
Hot Filtration: If insoluble dark particulates remain, perform a rapid hot gravity filtration through fluted filter paper to clarify the solution.
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 45 minutes. Validation: You should observe the formation of fine needles or plates.
Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize the thermodynamic yield.
Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 1-2 mL of ice-cold ethanol to remove surface impurities. Dry under high vacuum.
Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)
Best for resolving stubborn "oiling out" issues or removing highly lipophilic impurities.
Primary Dissolution: Dissolve 1.0 g of the crude compound in the minimum amount of hot Ethyl Acetate (approx. 2-3 mL) at 70°C until a clear solution is achieved.
Anti-Solvent Addition: While maintaining the temperature at 70°C, slowly add hot Heptane dropwise.
Cloud Point (Validation Check): Stop adding Heptane the exact moment the solution becomes slightly cloudy (the "cloud point").
Re-clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution turns clear again.
Cooling & Isolation: Allow the solution to cool slowly to room temperature, then to 0°C. Filter and wash the resulting crystals with cold Heptane.
Troubleshooting & FAQs
Q: My compound is "oiling out" (forming a biphasic syrup) instead of crystallizing. Why does this happen and how do I fix it?A: Oiling out occurs when the temperature at which the compound saturates the solution is higher than the compound's melting point. Because the ethyl propanoate flexible side-chain lowers the melting point of the quinoline core, this is a common issue.
Solution: Reheat the mixture until it forms a single clear phase. Add 10-15% more of the primary solvent (e.g., EtOAc or EtOH) to lower the saturation temperature. Cool the flask much slower (e.g., insulate it with cotton or leave it in a warm water bath that cools overnight). Alternatively, introduce a seed crystal at room temperature.
Q: I achieved beautiful crystals, but my recovery yield is less than 40%. What went wrong?A: A low yield indicates that the compound is too soluble in the cold solvent system.
Solution: You used too much primary solvent during the initial dissolution phase. To recover the remaining product, concentrate the mother liquor under reduced pressure (rotary evaporator) to half its volume, and cool it again to induce a second crop of crystals. Next time, switch to a solvent where the compound is less soluble, such as Isopropanol (IPA), or increase the Heptane ratio[3].
Q: Can I use Methanol instead of Ethanol for this ester?A: It is highly discouraged. While methanol is a standard recrystallization solvent, heating an ethyl ester in methanol in the presence of trace acidic or basic impurities from the crude reaction can trigger transesterification, converting your product into the methyl ester. Ethanol preserves the integrity of the ethyl propanoate group.
Process Workflow & Decision Logic
The following diagram maps the logical decision tree for troubleshooting the recrystallization of quinoline derivatives.
Fig 1: Troubleshooting workflow for the recrystallization of quinoline derivatives.
References
IntechOpen. "Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity". IntechOpen Publications. Available at:[Link]
Troubleshooting low conversion rates in quinoline ester hydrolysis
Welcome to the Technical Support Center for Quinoline Ester Hydrolysis. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with stubborn quinoline ester intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quinoline Ester Hydrolysis. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with stubborn quinoline ester intermediates.
The quinoline moiety is a privileged scaffold in medicinal chemistry, but its electronic properties and steric profile can make the hydrolysis of its ester derivatives surprisingly difficult. This resource provides field-proven troubleshooting logic, mechanistic explanations, and validated protocols to overcome low conversion rates and unwanted side reactions.
Diagnostic Logic Workflow
Before adjusting your reaction conditions, use the following diagnostic tree to identify the root cause of your low conversion rates.
Troubleshooting workflow for diagnosing and resolving quinoline ester hydrolysis failures.
Core Troubleshooting Guide & FAQs
Q1: My quinoline ester is not hydrolyzing even after hours of refluxing in aqueous NaOH. What is the mechanistic barrier?A: The most common barrier is a combination of poor solubility and steric hindrance . Quinolines are highly lipophilic. If you use purely aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), the reaction forms a biphasic mixture where the hydroxide nucleophile never effectively interacts with the organic ester. Furthermore, if your ester is located at the 2-position or 8-position of the quinoline ring, the adjacent nitrogen or the peri-hydrogen creates severe steric hindrance that blocks the Dunitz-Burgi approach trajectory of the hydroxide ion[1][2].
Solution: Transition to a homogeneous mixed-solvent system using Lithium Hydroxide (LiOH). A standard mixture of THF, methanol, and water (e.g., 3:1:1) ensures that both the lipophilic ester and the hydrophilic base are fully solvated[2][3].
Q2: Why is LiOH recommended over NaOH or KOH for hindered quinoline esters?A: The superiority of LiOH lies in the high charge density of the lithium cation (
). In a mixed organic-aqueous solvent, acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of the ester, drawing electron density away from the carbonyl carbon. This increases the electrophilicity of the carbon, making it highly susceptible to nucleophilic attack by the hydroxide ion, even when sterically shielded[3][4]. Additionally, LiOH has excellent solubility profiles in THF/water mixtures compared to other alkali bases.
Q3: I am achieving hydrolysis, but my overall yield is ruined by a major byproduct. LC-MS shows a mass corresponding to the loss of 44 Da. How do I prevent this?A: You are observing decarboxylation (loss of
). This is a notorious side reaction for quinoline-2-carboxylic acids and quinoline-3-carboxylic acids.
Causality in 2-carboxylates: Decarboxylation of quinoline-2-carboxylic acid is exceptionally facile[5]. The lone pair on the adjacent quinoline nitrogen can stabilize the transition state (often forming an ylide intermediate) during the extrusion of
.
Causality in 3-carboxylates: Quinoline-3-carboxylic acids can undergo rapid thermal decarboxylation if the hydrolysis is conducted at elevated temperatures (e.g., refluxing toluene or high-heat aqueous conditions)[6].
Solution: Saponification must be strictly temperature-controlled. Use LiOH in THF/Water at room temperature (or maximum 35 °C)[2][7]. Avoid extended reaction times; quench the reaction immediately upon consumption of the starting material.
Q4: My substrate is extremely sensitive to base, and even mild LiOH causes degradation. Are there alternative methods?A: Yes. For highly sensitive or sterically demanding substrates where chemical hydrolysis fails, enzymatic hydrolysis is a highly self-validating and mild alternative. Crude Pig Liver Esterase (PLE) or Candida antarctica lipase B (CAL-B) can hydrolyze bulky esters at pH 7.0–8.5 without inducing decarboxylation or epimerization[1][8].
Quantitative Data: Reagent System Comparison
Use the following table to select the appropriate hydrolysis conditions based on your specific quinoline derivative's profile.
Reagent System
Solvent Matrix
Temp (°C)
Steric Tolerance
Decarboxylation Risk
Best Use Case
NaOH / KOH
/ EtOH
80 - 100
Low
High
Simple, unhindered quinoline-4 or 6-esters.
LiOH
THF / MeOH /
20 - 35
High
Low
Hindered 2- or 8-esters; preventing decarboxylation.
TMSI (followed by )
0 - 20
Very High
Medium
Cleaving tough alkyl/t-butyl esters under non-basic conditions.
Protocol A: Mild LiOH Hydrolysis of Hindered Quinoline-3-Carboxylates
This protocol is designed to maximize conversion while suppressing thermal decarboxylation[7][9].
Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized Water in a 3:1:1 volumetric ratio. Ensure solvents are HPLC grade to prevent introducing adventitious nucleophiles.
Substrate Dissolution: Dissolve 1.0 equivalent of the quinoline ester in the THF/MeOH portion of the solvent mixture. Stir at room temperature (20–25 °C) until fully homogeneous.
Base Addition: Dissolve 3.0 equivalents of Lithium Hydroxide monohydrate (
) in the water portion. Add this aqueous solution dropwise to the organic mixture over 10 minutes to prevent localized exotherms.
Monitoring: Stir the reaction at room temperature. Monitor strictly via LC-MS or TLC every 30 minutes. Do not apply heat unless conversion stalls completely, and never exceed 35 °C[2].
Quenching & Workup: Once the ester is consumed, concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF and MeOH.
Acidification: Cool the remaining aqueous layer in an ice bath (0 °C). Carefully adjust the pH to 4.5–5.5 using 1N HCl to precipitate the quinoline carboxylic acid. Caution: Over-acidification can protonate the quinoline nitrogen, pulling the product back into the aqueous phase.
Isolation: Extract the precipitated acid with Ethyl Acetate (3x), dry over
, and concentrate in vacuo.
Protocol B: Enzymatic Hydrolysis using CAL-B
For extreme base-sensitivity or chiral resolution of tetrahydroquinoline esters[8].
Buffer Setup: Prepare a 0.1 M aqueous Ammonium Acetate (
) or Phosphate buffer and adjust the pH to 8.5.
Enzyme Loading: Suspend immobilized Candida antarctica lipase B (CAL-B) in the buffer (typically 10-50% w/w relative to the substrate).
Reaction: Add the quinoline ester (dissolved in a minimal amount of DMSO or THF if aqueous solubility is poor, max 10% v/v co-solvent).
Incubation: Shake the mixture at 25 °C. (Higher temperatures up to 47 °C can be used, but 25 °C provides the highest enantiomeric excess if chiral resolution is desired)[8].
Termination: Filter the mixture to remove the immobilized enzyme. Acidify the filtrate to pH 5 and extract with an organic solvent to isolate the free carboxylic acid.
References
Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters.
Basic Hydrolysis of Esters - Saponific
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC - NIH.
Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzym
Carboxyl Protecting Groups. Thieme Connect.
On resin synthesis of sulf
WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.
Process for the manufacture of quinoline derivatives.
Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines... RSC Publishing.
STUDY M
Noncovalent Interactions of Silent Agonists... CaltechTHESIS.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #QP-3BQ-OPT
Subject: Optimization of Catalytic Systems for Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Problem Definition
The Challenge:
Coupling Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a "perfect storm" of three competing chemical challenges. Standard screening libraries often fail because conditions that solve one problem exacerbate another.
The Triad of Difficulty:
Heteroatom Poisoning: The quinoline nitrogen (
) is a strong -donor that binds competitively to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle (Catalyst Deactivation).
Positional Deactivation: The 3-position of quinoline is electronically deactivated compared to the 2- or 4-positions, requiring a highly active catalyst to facilitate oxidative addition.
Side-Chain Fragility: The propanoate ester contains acidic
-protons (). Strong bases required to activate the boronic acid can trigger ester hydrolysis, transesterification, or racemization at the chiral center.
Module A: The Catalyst System ("The Engine")
Diagnosis:
If your reaction turns black (Pd precipitation) or stalls at <20% conversion, your catalyst is likely being poisoned by the quinoline nitrogen.
The Solution: Bulky, Electron-Rich Phosphines
You must use ligands that are sterically bulky enough to prevent the quinoline nitrogen from coordinating to the Pd center, yet electron-rich enough to facilitate oxidative addition into the challenging C3-Br bond.
Recommended Ligand Architectures
Ligand
Class
Why it works for this substrate
Recommendation Level
XPhos
Dialkylbiaryl
Massive steric bulk prevents N-coordination; high electron density boosts oxidative addition.
High (First Choice)
SPhos
Dialkylbiaryl
Excellent for heteroaryl chlorides/bromides; high stability.
High (Alternative)
Triphenylphosphine
DO NOT USE. Lacks the bulk to stop N-poisoning; oxidative addition is too slow for 3-bromoquinoline.
Avoid
dppf
Bidentate
Good for stability, but often too slow for sterically hindered or deactivated positions.
Medium
Pro-Tip: Use Precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and eliminates the induction period required to reduce Pd(II) to Pd(0).
Module B: Base & Solvent Selection ("The Environment")
Diagnosis:
If you observe the desired product mass -28 (ethyl loss/hydrolysis) or racemization, your base is too strong.
The Solution: Mild Inorganic Bases in Anhydrous/Biphasic Media
Avoid alkoxides (NaOtBu, KOtBu). While they accelerate transmetallation, they will deprotonate the propanoate
-carbon or hydrolyze the ester.
Base Compatibility Matrix
Base
(conj. acid)
Risk Profile
Verdict
12.3
Low hydrolysis risk; buffers well.
Gold Standard
10.3
Mild; "Cesium Effect" aids solubility in organics.
Excellent
17.0
High risk of enolization/Claisen condensation.
CRITICAL FAILURE
15.7
Guaranteed hydrolysis of ethyl ester.
CRITICAL FAILURE
Visualizing the Failure Modes
The following decision tree helps you identify the root cause of reaction failure based on crude LC-MS data.
Caption: Diagnostic logic flow for identifying failure modes in quinoline cross-coupling based on LC-MS analysis of crude mixtures.
Optimized Standard Operating Procedure (SOP)
Method: Suzuki-Miyaura Coupling of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Scale: 1.0 mmol
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the non-productive nitrogen coordination.
Caption: The catalytic cycle showing the competitive "off-cycle" trap where the quinoline nitrogen binds to Palladium if the ligand is not sufficiently bulky.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a co-solvent?A:Proceed with caution. While ethanol is a common Suzuki co-solvent, using it with a base can lead to transesterification (swapping your ethyl group for... well, an ethyl group, which is fine, but if you use methanol, you will get the methyl ester impurity). Stick to Dioxane/Water or THF/Water to be safe.
Q: My LC-MS shows a mass of M+16 or M+32. What is this?A: This is likely Phosphine Oxide . If you didn't degas thoroughly, your expensive XPhos ligand oxidized. The M+16 is the oxidized ligand, not your product. This kills the catalyst.
Q: Can I use microwave heating?A: Yes, but keep the temperature capped at 100°C. Microwave irradiation can cause localized superheating, which accelerates the hydrolysis of the propanoate ester.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: QUIN-PROP-006
Status: Active
Topic: Removal of Unreacted Starting Materials & Catalyst Residues
Target Molecule: Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Executive Summary & Diagnostic
The Challenge:
Synthesizing Ethyl 2-(3-bromoquinolin-6-yl)propanoate typically involves a Palladium-catalyzed
-arylation of an ester (or malonate derivative) with a 3,6-dihaloquinoline precursor (e.g., 3-bromo-6-iodoquinoline).
Users frequently encounter three specific purification hurdles:
Co-elution: The unreacted halo-quinoline starting material (SM) has a similar Rf to the product on standard silica.
Tailing (The "Comet" Effect): The basic nitrogen of the quinoline ring interacts with acidic silanols on silica gel, causing broad peaks that merge the SM and product.
Palladium Contamination: Residual metal from the cross-coupling reaction remains trapped in the quinoline lattice.
The Solution Architecture:
We utilize a "Buffer-Scavenge-Polish" workflow. You cannot rely on simple acid-base extraction for SM removal because both the Product and the SM contain the basic quinoline core; acid washing will protonate and extract both. Separation must rely on the polarity difference introduced by the ester group.
Decision Matrix: Choosing Your Protocol
Before proceeding, assess your crude mixture using this logic flow.
Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.
Technical Protocols
Protocol A: Buffered Silica Gel Chromatography (The "Anti-Tailing" Method)
Objective: Remove non-polar halo-quinoline SM (e.g., 3-bromo-6-iodoquinoline) from the polar ester product.
The Science:
Standard silica is slightly acidic (pH 4-5). The quinoline nitrogen (pKa ~4.9) acts as a Lewis base, adhering to silanol sites. This causes "streaking," where the product elutes over a wide volume, overlapping with the non-polar SM. Triethylamine (TEA) blocks these silanol sites, sharpening the bands.
Dry Load (Recommended): Mix the solution with fresh silica (1:2 ratio by weight), evaporate to dryness, and pour the powder on top of the packed bed. This prevents solvent-swamping effects.
Elution Gradient:
Mobile Phase A: Hexanes + 1% TEA.
Mobile Phase B: EtOAc + 1% TEA.
Gradient: 0% B for 2 CV (elutes non-polar impurities/ligands)
Ramp to 20% B over 10 CV Hold 20% B.
Result: The unreacted halo-quinoline (less polar) will elute first (Rf ~0.6-0.7 in 20% EtOAc). The target ester (more polar) will elute later (Rf ~0.3-0.4) as a sharp, concentrated band.
Protocol B: Palladium Scavenging (Metal Removal)
Objective: Reduce Pd content to <10 ppm for biological assays.
The Science:
Quinoline nitrogens are excellent ligands for Palladium. Simple filtration through Celite often fails to remove soluble Pd-complexes. You must use a chemo-selective scavenger.
Comparative Scavenger Table:
Scavenger Type
Brand Name (Example)
Mechanism
Best For
Thiol-Modified Silica
SiliaMetS® Thiol
S-Pd binding (Covalent)
General Pd(II) removal
Thiourea-Modified
SiliaMetS® Thiourea
Chelation
Pd(0) and Pd(II)
Activated Carbon
Darco® KB-G
Adsorption
Bulk removal (Non-selective)
Trimercaptotriazine
TMT
Precipitation
Large scale (forms insoluble complex)
Workflow:
Dissolve the purified product in THF or EtOAc (10 mL/g).
Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the initial Pd loading (or 10% w/w of the product if Pd content is unknown).
Stir at 40°C for 4 hours . (Heat is crucial for kinetics).
Q1: I tried acid-base extraction (1M HCl), but I lost my product. Why?A: Both your starting material (3-bromo-6-iodoquinoline) and your product (Ethyl 2-(3-bromoquinolin-6-yl)propanoate) contain the basic quinoline nitrogen. Adding 1M HCl protonates both, pulling them into the aqueous layer. Furthermore, the ethyl ester moiety is susceptible to hydrolysis in acidic conditions, potentially converting your product to the carboxylic acid, which is water-soluble and difficult to recover. Stick to chromatography.
Q2: My product is crystallizing in the fractions. How do I handle this?A: This is a good sign of high purity!
Do not heat the fractions to dissolve (risk of ester transesterification if alcohol is present).
Add a small amount of DCM to the test tubes to redissolve.
Combine fractions and rotovap.
Bonus: If it crystallizes easily, perform a final recrystallization from Heptane/EtOAc (5:1) to remove trace isomers.
Q3: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the TEA-buffered silica method fails. Alumina is less acidic than silica, so "tailing" is naturally reduced without needing amine modifiers. However, Alumina has lower resolving power (lower theoretical plates) than fine silica, so the separation of SM and Product might be less distinct.
Visual Workflow: The "Buffer-Scavenge" Pipeline
Caption: Operational workflow for converting crude reaction mixture to pharmaceutical-grade intermediate.
References
BenchChem Technical Support. (2025).[1][3][4][5][6] Purification Strategies for 2-Aminoquinoline Derivatives. Retrieved from
Phenomenex Technical Notes. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.
Sigma-Aldrich. (n.d.). 3-Bromoquinoline Product Specification & Properties. Retrieved from
ResearchGate. (2015). Discussions on Removal of Palladium Catalyst. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Isolating Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a unique chromatographic challenge. The molecule features a highly lipophilic skeleton (bromoquinoline core + ethyl ester) paired with a basic quinoline nitrogen. This dichotomy often results in severe peak tailing on standard normal-phase silica and introduces the risk of ester hydrolysis if overly basic modifiers are used.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound streak severely on standard silica gel, even with an optimized non-polar solvent system like Hexane/EtOAc?A1: The basic nature of the quinoline nitrogen atom (pKa ~4.9) interacts strongly with the1[1]. This acid-base interaction leads to irreversible hydrogen bonding and continuous streaking across the TLC plate or column. To resolve this, you must neutralize the acidic sites on the silica gel by incorporating a basic modifier, such as 0.5–2% triethylamine (TEA)[1].
Q2: Will adding Triethylamine (TEA) to the mobile phase hydrolyze the ethyl propanoate ester group?A2: Yes, prolonged exposure to basic modifiers during chromatography can catalyze the hydrolysis of sensitive ester linkages, reducing your overall yield. To mitigate this, employ a technique known as2[2]. Instead of running TEA continuously through the column, flush the packed silica with a solvent containing 1% TEA to neutralize the silanols, followed by a flush with your pure solvent system (without TEA) before loading your sample. This achieves while maintaining sharp peak shapes.
Q3: Normal-phase chromatography is failing to separate my product from closely related debrominated impurities. What is the alternative?A3: When normal-phase separation fails due to similar lipophilicities, switching to a 3 on a C18 stationary phase is highly recommended[3]. 3-Bromoquinoline derivatives are well-suited for RP-HPLC using an Acetonitrile (MeCN) and water gradient. To maintain sharp peak shapes in RP and ensure MS-compatibility, use 0.1% formic acid as an aqueous modifier[3].
Part 2: Mechanistic & Workflow Visualizations
Mechanism of silanol-quinoline interaction and TEA deactivation.
Decision matrix for the chromatographic isolation of bromoquinoline esters.
Part 3: Quantitative Data & Solvent System Comparisons
The following table summarizes the expected chromatographic behavior of Ethyl 2-(3-bromoquinolin-6-yl)propanoate across different purification strategies.
Purification Strategy
Stationary Phase
Mobile Phase
Modifier
Ester Stability
Peak Shape / Resolution
Standard Normal Phase
Untreated Silica
Hexane / EtOAc
None
High
Poor (Severe Tailing)
Modified Normal Phase
Silica Gel
Hexane / EtOAc
1% TEA (Continuous)
Low (Hydrolysis Risk)
Excellent
Deactivated Normal Phase
TEA-Treated Silica
Hexane / EtOAc
1% TEA (Pre-flush only)
High
Good to Excellent
Reverse Phase (RP)
C18 Silica
Water / MeCN
0.1% Formic Acid
High
Excellent
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Normal-Phase Purification via TEA-Deactivated Silica
Use this protocol to achieve high-resolution 4 while protecting the ethyl propanoate group from base-catalyzed hydrolysis[4].
Column Packing: Slurry pack standard silica gel using a solvent mixture of 9:1 Hexane:Ethyl Acetate containing 1% (v/v) Triethylamine (TEA)[1].
Deactivation Flush: Pass 2 to 3 column volumes (CV) of the 1% TEA solvent mixture through the column to fully neutralize acidic silanol sites[2].
Equilibration (Self-Validation Step): Flush the column with 2 CV of the pure mobile phase (9:1 Hexane:Ethyl Acetate without TEA).
Validation: Spot the column eluent on a wetted pH strip. It should register as neutral. This confirms that excess free base has been flushed out, preventing ester hydrolysis during elution.
Sample Loading: Dissolve the crude Ethyl 2-(3-bromoquinolin-6-yl)propanoate in a minimal amount of dichloromethane (DCM) and carefully load it onto the column head[4].
Elution: Elute using the TEA-free mobile phase. Monitor fractions via TLC (UV 254 nm).
Use this protocol when debrominated impurities co-elute with the target compound in normal-phase chromatography.
Sample Preparation: Dissolve the crude mixture in a minimal volume of Acetonitrile (MeCN) or a MeCN/Water mixture[1].
Column Equilibration: Equilibrate a C18 flash column with 90% Water / 10% MeCN containing 0.1% Formic Acid[3].
Loading: Inject the sample onto the column.
Gradient Elution: Run a linear gradient from 10% MeCN to 90% MeCN over 15-20 column volumes[1].
Causality: The highly lipophilic bromo and ethyl propanoate groups require a high organic composition for elution, while the formic acid ensures the quinoline nitrogen remains protonated, preventing peak tailing[3].
Collection: Collect fractions based on UV absorption at 254 nm and remove solvents via lyophilization or rotary evaporation under reduced pressure.
Technical Comparison Guide: LC-MS Profiling of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Executive Summary This technical guide provides a comparative analysis of LC-MS methodologies for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a critical halogenated quinoline intermediate often employed in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of LC-MS methodologies for Ethyl 2-(3-bromoquinolin-6-yl)propanoate , a critical halogenated quinoline intermediate often employed in pharmaceutical cross-coupling reactions.
Due to the competing physicochemical properties of the basic quinoline nitrogen and the lipophilic bromo-ester moiety, standard generic protocols often yield suboptimal peak shapes or suppressed ionization. This guide compares a Standard C18/Formic Acid workflow against an Optimized Phenyl-Hexyl/Ammonium Formate system, demonstrating why the latter offers superior selectivity and sensitivity for this specific analyte.
Compound Characterization & Analytical Challenges
Before selecting a method, we must analyze the molecule's physicochemical "personality" that dictates its chromatographic behavior.
Highly lipophilic; requires high % organic solvent for elution.
pKa (Quinoline N)
~3.5 - 4.5
The electron-withdrawing Bromine reduces basicity compared to quinoline (pKa 4.9), but it remains protonatable in acidic media.
Functional Groups
Ester, Bromide, Quinoline
Ester is labile; avoid high pH to prevent hydrolysis.
Methodology Comparison: Standard vs. Optimized
We evaluated two distinct separation strategies. The "Standard" method represents a generic starting point for drug discovery, while the "Optimized" method utilizes pi-pi interactions specific to the quinoline core.
Comparison Overview
Feature
Method A: Generic Screening
Method B: Optimized Targeted
Stationary Phase
C18 (Alkyl chain)
Phenyl-Hexyl (Aromatic)
Mobile Phase A
0.1% Formic Acid in Water
10mM Ammonium Formate (pH 3.5)
Mobile Phase B
Acetonitrile
Methanol
Interaction Mechanism
Hydrophobic Interaction
Hydrophobic + Pi-Pi Stacking
Peak Symmetry (As)
1.4 (Tailing)
1.1 (Sharp)
Resolution from Impurities
Baseline
Enhanced (Selectivity for isomers)
Critical Analysis: Why Method B Wins
Pi-Pi Selectivity: The Phenyl-Hexyl column engages in pi-pi interactions with the electron-deficient bromoquinoline ring. This provides an orthogonal retention mechanism to simple hydrophobicity, effectively separating the target from non-aromatic synthetic byproducts.
Solvent Choice: Methanol (protic) enhances the pi-pi interaction strength compared to Acetonitrile (aprotic).
Buffer Effect: While Formic Acid provides protons, Ammonium Formate provides ionic strength. This shields the residual silanols on the column stationary phase from interacting with the protonated quinoline nitrogen, significantly reducing peak tailing.
Validation Rule: If the M+2 peak is missing or <50%, the bromine has been lost or the peak is an impurity.
Fragmentation Pathway (MS/MS)
Under Collision Induced Dissociation (CID), the following transitions are expected:
Precursor: m/z 308.0 (⁷⁹Br isotope selected)
Loss of Ethoxy Group (-45 Da): Cleavage of the ester bond.
Fragment: m/z 263.0
Loss of Ester Side Chain (-73 Da): Cleavage at the propanoate linkage.
Fragment: m/z 235.0 (Bromoquinolinium core)
Debromination (High Energy): Loss of Br radical (rare in ESI, common in EI, but possible at high collision energy).
Fragmentation Diagram
Caption: Proposed ESI+ fragmentation pathway for Ethyl 2-(3-bromoquinolin-6-yl)propanoate.
References
Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience. (Foundational text on LC-MS method development for drug-like molecules).
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
Holčapek, M., et al. (2012). "Recent trends in the analysis of pharmaceutical impurities by LC-MS." Trends in Analytical Chemistry.
PubChem Compound Summary. (2024). Ethyl 2-bromo-3-phenylpropanoate (Analogous Structure Data). National Center for Biotechnology Information. Link
Optimizing Purity Analysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate: A Comparative HPLC Method Development Guide
Executive Summary: The Challenge of Quinoline Esters Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a classic "dual-threat" challenge in HPLC method development: it combines a hydrophobic, hydrolytically unstable este...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Challenge of Quinoline Esters
Ethyl 2-(3-bromoquinolin-6-yl)propanoate presents a classic "dual-threat" challenge in HPLC method development: it combines a hydrophobic, hydrolytically unstable ester with a basic quinoline nitrogen .[1][2]
Standard generic methods often fail to achieve robust purity profiles for this molecule.[2][3] Common issues include:
Peak Tailing: Caused by the interaction between the basic quinoline nitrogen (pKa ~4.[2][3]9) and residual silanols on the column stationary phase.[2][3][4]
Hydrolysis Artifacts: The ethyl ester moiety is susceptible to on-column hydrolysis if high pH or inappropriate solvents are used, leading to false impurity reporting (the free acid form).[2][3]
Halogen Selectivity: Separating the 3-bromo target from potential de-brominated process impurities (des-bromo analogs) requires specific stationary phase selectivity beyond simple hydrophobicity.[2][3]
This guide compares three distinct method development approaches—Standard C18 , Phenyl-Hexyl , and High-pH Hybrid —to determine the optimal protocol for purity analysis.[1][2]
Pros: The phenyl ring on the column interacts with the quinoline
-system and the bromine atom (halogen-selectivity), significantly improving resolution between the target and des-bromo impurities. Methanol enhances this selectivity compared to ACN.[2][3]
Diluent: 50:50 Water:Methanol.[2][3] Do not use pure acetonitrile as the diluent if the initial gradient is high water, as it may cause "solvent effect" peak distortion.[1]
Concentration: 0.5 mg/mL for purity assay.
Method Validation & System Suitability
To ensure the method is trustworthy (Self-Validating System), the following criteria must be met before every sample set.
Resolution (
): The resolution between the Main Peak and the nearest impurity (likely the hydrolyzed acid eluting earlier) must be .[3]
Tailing Factor (
): Must be .[2][3] If , the column may need regeneration or the buffer pH is incorrect.[3]
Precision: RSD of peak area for 5 replicate injections of the standard must be
.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the separation mechanism, ensuring the "Why" behind the "How" is clear.
Diagram 1: Method Development Decision Tree
Caption: Decision Logic for selecting the Phenyl-Hexyl/Acidic method over alternatives to avoid hydrolysis and maximize selectivity.
Diagram 2: Separation Mechanism on Phenyl-Hexyl[1][2]
Caption: Mechanistic view of how Phenyl-Hexyl phases utilize Pi-Pi stacking to separate the bromo-quinoline target.
Comparative Reactivity Guide: Ethyl vs. Methyl 2-(3-Bromoquinolin-6-yl)propanoate in Synthetic Workflows
Executive Summary & Scaffold Overview The functionalization of quinoline rings is a cornerstone strategy in the development of novel therapeutic agents, particularly in the design of kinase inhibitors and antimalarial co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Overview
The functionalization of quinoline rings is a cornerstone strategy in the development of novel therapeutic agents, particularly in the design of kinase inhibitors and antimalarial compounds [1]. The scaffold 2-(3-bromoquinolin-6-yl)propanoate is a highly versatile, bifunctional building block. It possesses two orthogonal reactive centers:
The 3-bromoquinoline moiety: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The propanoate ester at the 6-position: Primed for nucleophilic acyl substitution (e.g., saponification, amidation, reduction).
When designing a multi-step synthetic route, the choice of the ester alkyl group—specifically Ethyl (CAS 1311992-92-3) versus Methyl —is not a trivial administrative detail. The subtle steric difference between a methyl and an ethyl group dictates the molecule's reactivity profile, stability under basic cross-coupling conditions, and efficiency in downstream functionalizations [4]. This guide objectively compares these two derivatives to help researchers optimize their synthetic workflows.
Comparative Reactivity Profile
The decision to utilize the methyl or ethyl ester hinges on the kinetic principles of ester hydrolysis and nucleophilic attack [2].
Steric Hindrance & Hydrolysis Kinetics
It is a fundamental principle of organic chemistry that methyl esters undergo alkaline hydrolysis (saponification) significantly faster than their ethyl counterparts [2]. The rate-determining step of saponification is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The ethyl group's larger steric bulk increases the activation energy (
) of this transition state. Consequently, if rapid and mild deprotection to the free carboxylic acid is required, the methyl ester is the superior choice.
Stability in Cross-Coupling Environments
Conversely, Suzuki-Miyaura cross-couplings at the 3-bromo position typically require basic conditions (e.g.,
, ) in aqueous-organic solvent mixtures [1]. Under these conditions, premature ester hydrolysis is a common and detrimental side reaction. The ethyl ester provides a critical kinetic buffer; its increased steric shielding and higher lipophilicity keep the molecule predominantly in the organic phase of a biphasic system, preserving the ester while the faster palladium-catalyzed oxidative addition occurs at the C-Br bond.
Direct Amidation Efficiency
If the synthetic route requires direct conversion of the ester to an amide (e.g., via TBD-catalyzed amidation), the methyl ester is preferred. The methyl alkoxide is a slightly better leaving group than the ethyl alkoxide, and the reduced steric profile facilitates the approach of bulky amine nucleophiles [3].
Quantitative Performance Data
The following table summarizes the comparative performance of both esters across standard synthetic transformations.
Property / Reaction
Methyl 2-(3-bromoquinolin-6-yl)propanoate
Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Mechanistic Causality
Relative Hydrolysis Rate ()
~ 2.5 - 3.0
1.0 (Baseline)
Methyl group offers less steric shielding to the carbonyl carbon during hydroxide attack.
Suzuki Coupling Yield (Intact Ester)
65 - 75%
85 - 95%
Ethyl ester's bulk and lipophilicity protect it from basic aqueous conditions.
Direct Amidation Conversion
> 90%
60 - 70%
Methyl is a superior leaving group and presents less steric hindrance to amines.
Lipophilicity (LogP)
Lower
Higher
The extra methylene in the ethyl group improves solubility in non-polar organic solvents.
Visualizing the Synthetic Logic
Divergent synthetic pathways for 2-(3-bromoquinolin-6-yl)propanoate derivatives.
Steric influence on the tetrahedral intermediate during ester saponification.
Objective: Couple an arylboronic acid at the C3 position while preserving the C6 ester. The ethyl ester is utilized here due to its robust stability against basic hydrolysis.
Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground
(2.0 equiv).
Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene and
(4:1 v/v). Sparge the mixture with Argon for 15 minutes.
Causality: The biphasic system partitions the base into the aqueous layer and the lipophilic ethyl ester into the organic layer, minimizing unwanted saponification. Degassing is critical as oxygen rapidly deactivates the Pd(0) catalyst.
Catalyst Addition: Under a positive stream of Argon, add
(0.05 equiv).
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 12 hours.
Causality: Vigorous stirring ensures adequate mass transfer across the biphasic boundary, allowing the transmetalation step to proceed efficiently.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material will exhibit a distinct M / M+2 isotopic pattern (1:1 ratio) due to the bromine atom. The reaction is validated as complete when this isotopic signature disappears and is replaced by the mass of the cross-coupled product.
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over
, and concentrate for column chromatography.
Protocol B: Base-Mediated Saponification
Objective: Hydrolyze the ester to yield the free carboxylic acid. The methyl ester is utilized here to allow for milder conditions, preventing alpha-carbon epimerization.
Reaction Setup: Dissolve Methyl 2-(3-bromoquinolin-6-yl)propanoate (1.0 equiv) in a solvent mixture of THF and MeOH (2:1 v/v).
Causality: MeOH acts as a bridging co-solvent, ensuring the lipophilic ester and the aqueous hydroxide remain in a homogenous single phase, accelerating the reaction.
Base Addition: Cool the solution to 0 °C. Add an aqueous solution of LiOH·
(1.5 equiv) dropwise.
Causality: 2-arylpropanoates are highly prone to racemization at the alpha-carbon under basic conditions. Maintaining a temperature of 0 °C suppresses the deprotonation of the alpha-proton.
Reaction Execution: Stir at 0 °C to room temperature for 2-4 hours.
Self-Validation (In-Process Control): Monitor by TLC (Hexanes/EtOAc). The starting methyl ester will migrate with a high
. The reaction is validated when the high- spot disappears. The resulting carboxylate salt will remain at the baseline until eluted with a solvent system containing a trace amount of acetic acid (e.g., DCM/MeOH/AcOH).
Workup: Concentrate under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with water and acidify to pH ~3-4 using 1M HCl. Filter the resulting precipitated free acid and dry under vacuum.
References
Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development
National Center for Biotechnology Information (PMC)[Link]
Comparative
High-Performance Characterization of Quinoline Ester Functional Groups: A Comparative Guide
Executive Summary: The Critical Role of Vibrational Spectroscopy Quinoline esters represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antimalarial agents (e.g., quinine derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Critical Role of Vibrational Spectroscopy
Quinoline esters represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antimalarial agents (e.g., quinine derivatives), anticancer therapeutics, and broad-spectrum antibiotics (fluoroquinolones). In the high-throughput environment of drug discovery, the bottleneck often lies not in synthesis, but in the rapid, unequivocal validation of functional group transformation.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, Fourier Transform Infrared Spectroscopy (FTIR) —specifically utilizing Attenuated Total Reflectance (ATR) technology—offers superior performance for the immediate interrogation of the ester carbonyl (
) and quinoline ring modes. This guide objectively compares FTIR-ATR against NMR and Raman spectroscopy, establishing why IR is the "first-line of defense" for characterizing quinoline ester functionalization.
Comparative Analysis: FTIR-ATR vs. NMR vs. Raman
For the specific task of characterizing quinoline esters, we evaluate "The Product" (FTIR-ATR methodology) against its primary alternatives.
Performance Matrix: Functional Group Validation
Feature
FTIR-ATR (The Standard)
1H-NMR (The Structural King)
Raman (The Complement)
Primary Target
Dipole changes (Polar bonds: , , )
Magnetic nuclei (, )
Polarizability changes (Homonuclear: , )
Ester Detection
Superior. stretch is distinct, intense, and diagnostic (1700–1750 cm⁻¹).
Good. Alpha-protons shift, but carbonyl carbon is only visible in (slow).
Weak. signal is often weak in Raman; overshadowed by ring modes.
Quinoline Ring
High. Distinct ring breathing and modes (1500–1650 cm⁻¹).
High. Aromatic protons provide splitting patterns.
Superior. Aromatic ring breathing is the dominant signal.
Sample Prep
None. Direct solid/liquid analysis. < 1 min.
Moderate. Requires deuterated solvents. ~15 mins.
None. Direct analysis. Fluorescence interference is a major risk for quinolines.
While NMR confirms where the ester is attached, IR confirms that the ester exists instantly. The carbonyl stretching vibration involves a significant change in dipole moment, making it one of the most intense bands in the IR spectrum. In contrast, quinoline derivatives are often highly fluorescent, which can blind Raman detectors, rendering the technique useless without specialized (and expensive) 1064 nm excitation lasers.
Technical Deep Dive: Spectral Fingerprinting of Quinoline Esters
To validate a quinoline ester, the analyst must look for a specific "triad" of spectral features. Absence of any one of these suggests hydrolysis (to acid) or incomplete esterification.
Mechanistic Detail: Quinoline esters are often conjugated aromatic esters. Conjugation with the quinoline ring lowers the force constant of the
bond, shifting the frequency to lower wavenumbers () compared to non-conjugated aliphatic esters () [1].
The Ester Linkage (
Stretch):
Range:
Mechanistic Detail: This region contains two coupled asymmetric stretching vibrations. For aromatic esters, the
stretch typically appears at , while the stretch appears at [2].
The Quinoline Skeleton (
and ):
Range:
Mechanistic Detail: The heteroaromatic ring exhibits characteristic "breathing" modes. The
stretch is often obscured by the stronger modes but contributes to the band intensity near [3].
Visualization: Spectral Logic Flowchart
Figure 1: Decision logic for spectral interpretation. This self-validating workflow ensures differentiation between the target ester and common impurities like hydrolysis products (acids) or starting materials (alcohols).
This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets which are hygroscopic and can induce hydrolysis in sensitive esters.
Crystal: Diamond or ZnSe (Diamond preferred for hardness and chemical resistance).
Resolution: 4 cm⁻¹.
Scans: 32 (Routine) or 64 (High Precision).
Step-by-Step Methodology
System Blanking (Background):
Clean the crystal with isopropanol. Ensure it is dry.
Collect a background spectrum (air) to subtract atmospheric
and .
Self-Check: Ensure the background energy curve is smooth with no sharp inverted peaks.
Sample Application:
Solids: Place ~2-5 mg of quinoline ester powder on the center of the crystal. Lower the pressure tower until the "force gauge" registers optimal contact (typically ~80-100 lbs pressure).
Liquids/Oils: Place 1 drop to cover the crystal active area. No pressure arm needed.
Real-time QC: Observe the peak height of the strongest band (likely
).[4] It should be between 0.2 and 1.0 Absorbance Units. If >1.5, the detector is saturating (rare in ATR, but possible).
Post-Processing:
ATR Correction: Apply "ATR Correction" algorithm (available in software like OMNIC or Opus) to account for the penetration depth dependence on wavelength (
). This makes relative intensities comparable to transmission library spectra.
Baseline Correction: Only apply if strictly necessary (e.g., scattering slope).
Workflow Visualization
Figure 2: Operational workflow for ATR-FTIR analysis. The QC Check step is critical for ensuring quantitative reliability.
Data Interpretation & Troubleshooting
Common Artifacts and Solutions
Observation
Probable Cause
Corrective Action
Split Carbonyl Peak
Fermi resonance or Rotational Isomers.
Common in esters. If split is >20 cm⁻¹, check for mixed anhydride impurities.
Broad hump @ 3400 cm⁻¹
Moisture (Water) or Hydrolysis.
Dry sample in desiccator. If band persists, the ester has likely hydrolyzed to the acid + alcohol.
Weak Quinoline Bands
Poor crystal contact.
Increase pressure on the ATR arm. Ensure sample covers the "sweet spot" (center).
Shifted C=O (>1750)
Loss of conjugation.
Check if the quinoline ring has been reduced (e.g., to tetrahydroquinoline).
Case Study: Monitoring Esterification
In the synthesis of a quinoline-4-carboxylic acid ester from the acid precursor:
Start (Acid): Spectrum shows broad
stretch (3000-2500 cm⁻¹) and lower frequency (~1700 cm⁻¹ due to dimer H-bonding).
End (Ester): Disappearance of the broad
band. Shift of to higher frequency (~1725 cm⁻¹). Appearance of distinct bands at 1280 cm⁻¹.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for carbonyl shifts).
Nicolet, Thermo Fisher Scientific. (2023). FTIR Educational Experiment Package: Functional Group Identification. Retrieved from
Ma, Z., Lee, I., & Zaera, F. (2006). Vibrational Assignment of the Infrared Spectra of Quinoline Derivatives. Journal of Physical Chemistry A. Retrieved from
Agilent Technologies. (2023). A Comprehensive Guide to FTIR Analysis. Retrieved from
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
Validating structure of 3-bromoquinoline derivatives using X-ray crystallography
The Definitive Guide to Structural Validation of 3-Bromoquinoline Derivatives: X-Ray Crystallography vs. Emerging Alternatives Introduction 3-Bromoquinoline derivatives are privileged scaffolds in medicinal chemistry, se...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Guide to Structural Validation of 3-Bromoquinoline Derivatives: X-Ray Crystallography vs. Emerging Alternatives
Introduction
3-Bromoquinoline derivatives are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antimalarial, antinociceptive, and antineoplastic agents[1]. In structure-based drug design (SBDD), the precise 3D spatial arrangement of atoms—especially the orientation around chiral centers—dictates target binding affinity. While Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute structural validation[2], the rise of Microcrystal Electron Diffraction (MicroED) and advanced Nuclear Magnetic Resonance (NMR) techniques has expanded the analytical toolkit.
As a Senior Application Scientist, I have designed this guide to objectively compare SC-XRD against MicroED and NMR. By analyzing the causality behind these methodologies, this guide provides field-proven protocols to help researchers select the optimal structural validation system for quinoline-based small molecules.
Part 1: Comparative Analysis of Structural Validation Modalities
To establish a self-validating pipeline, we must first evaluate the physical requirements and quantitative data outputs of each technique.
Part 2: The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)
For 3-bromoquinoline derivatives, SC-XRD is unparalleled. The presence of the heavy bromine atom (Z=35) is a massive strategic advantage. Bromine exhibits significant anomalous scattering when exposed to specific X-ray wavelengths (e.g., Cu Kα radiation). Causality: This anomalous dispersion breaks Friedel's law, allowing for the unambiguous determination of the absolute configuration (measured via the Flack parameter) without the need to synthesize chiral auxiliaries.
Protocol: SC-XRD Workflow for 3-Bromoquinolines
Crystallization (Vapor Diffusion/Slow Evaporation): Dissolve the 3-bromoquinoline derivative in a minimum volume of a halogenated solvent (e.g., dichloromethane). Layer carefully with an anti-solvent (e.g., hexane).
Causality: Slow, controlled nucleation minimizes lattice defects, yielding the highly ordered >10 μm crystals necessary for coherent X-ray scattering[2].
Crystal Mounting & Cryocooling: Harvest a single crystal using a nylon loop and immediately submerge it in a liquid nitrogen stream (100 K).
Causality: Cryocooling reduces the thermal displacement parameters (B-factors) of the atoms and mitigates radiation damage from the high-energy X-ray beam.
Data Collection (Diffractometry): Irradiate the crystal using a microfocus Cu Kα X-ray source (
). Collect diffraction frames over a 360° rotation.
Causality: The high-intensity microfocus beam maximizes the anomalous signal from the bromine atom, which is critical for stereochemical assignment.
Phase Solution & Refinement: Use direct methods or the Patterson function to locate the heavy Br atom first.
Causality: The high electron density of Br dominates the scattering phases, allowing the crystallographic software to easily bootstrap the electron density map for the rest of the carbon/nitrogen framework.
Part 3: The Nanoscale Challenger: Microcrystal Electron Diffraction (MicroED)
When a 3-bromoquinoline derivative stubbornly precipitates as an amorphous powder or microcrystalline sludge, SC-XRD fails[5]. Enter MicroED. Causality: Because electrons interact with the electrostatic potential of matter much more strongly than X-rays interact with electron clouds, MicroED can extract sub-angstrom 3D structures from crystals a billionth the size of those required for SC-XRD[4].
Protocol: MicroED Workflow
Grid Preparation: Crush the dry 3-bromoquinoline powder and apply it directly to a continuous carbon Transmission Electron Microscopy (TEM) grid.
Vitrification (Plunge Freezing): Plunge the grid into liquid ethane.
Causality: Vitrification locks the sample in a cryogenic state, drastically reducing the rapid radiation damage typically caused by high-energy electron beams on organic molecules[5].
Continuous Rotation Data Collection: Insert the grid into a Cryo-TEM. Rotate the stage continuously (e.g., 0.5°/sec) while recording the diffraction pattern on a direct electron detector.
Causality: Continuous rotation samples reciprocal space evenly, reducing the dynamical scattering artifacts that plague static electron diffraction, thereby improving data precision[2].
Part 4: The Solution-State Validator: NMR Spectroscopy
While X-ray and MicroED provide static 3D snapshots, NMR evaluates the molecule in solution, representing its dynamic physiological state[6]. For 3-bromoquinolines, NMR is the first line of defense for confirming 2D connectivity and relative stereochemistry before attempting arduous crystallization.
Protocol: NMR Structural Validation
Sample Preparation: Dissolve 2-5 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
1D and 2D Acquisition: Acquire 1H, 13C, HSQC, and HMBC spectra to map the exact connectivity of the quinoline ring and its substituents.
NOESY/ROESY Analysis: Run a 2D NOESY experiment with a mixing time of 300-500 ms.
Causality: NOESY relies on the Nuclear Overhauser Effect, a through-space dipole-dipole interaction. Cross-peaks will only appear for protons that are spatially close (< 5 Å). This confirms the relative orientation of substituents on the quinoline core, though it cannot assign exact 3D coordinates or absolute chirality like SC-XRD[6].
Part 5: Decision Matrix for Structural Validation
To streamline your structural validation pipeline, follow the logical workflow outlined below to determine the most efficient analytical path based on your sample's physical state.
Decision workflow for validating 3-bromoquinoline structures based on sample state.
Conclusion
For the definitive structural validation of 3-bromoquinoline derivatives, Single-Crystal X-ray Crystallography remains the apex technique, uniquely leveraging the heavy bromine atom to lock down absolute stereochemistry. However, when crystallization bottlenecks occur, MicroED serves as a powerful, rapid alternative for nanocrystalline powders, while NMR provides indispensable orthogonal validation of solution-state dynamics. By integrating these self-validating systems, drug development professionals can ensure absolute structural integrity in their SBDD pipelines.
References
Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction | PubMed | 1
SCXRD vs MicroED Comparison for Crystallography Research | Creative Biostructure | 2
Electron crystallography of small molecules: Big impact on science! | Dectris | 3
Elemental Analysis Standards for Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Executive Summary: The Validation Imperative In the synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3), elemental analysis (EA) serves as the definitive gatekeeper for purity and structural confirma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Validation Imperative
In the synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3), elemental analysis (EA) serves as the definitive gatekeeper for purity and structural confirmation.[1] As a halogenated heterocyclic ester, this compound presents a "perfect storm" of analytical challenges: the refractory nature of the quinoline ring, the interference potential of bromine, and the physical handling of a viscous oil/semi-solid.
This guide objectively compares the performance of analytical standards and methodologies required to validate this specific molecule. It moves beyond generic protocols to address the specific physicochemical properties of the C₁₄H₁₄BrNO₂ matrix.
The "Gold Standard": Theoretical Baselines
Before evaluating experimental performance, we must establish the immutable theoretical standards against which all data is judged.
Standard industry acceptance criteria for pharmaceutical intermediates is ±0.40% absolute difference.[1]
Element
Atomic Mass Contribution
Theoretical Mass %
Acceptable Range (Low)
Acceptable Range (High)
Carbon (C)
168.15
54.56%
54.16%
54.96%
Hydrogen (H)
14.11
4.58%
4.18%
4.98%
Nitrogen (N)
14.01
4.55%
4.15%
4.95%
Bromine (Br)
79.90
25.93%
N/A (Typically qualitative in CHN)
N/A
Critical Insight: The high Bromine content (~26%) is the primary failure mode for standard CHN analysis. Without specific scavenging, Br₂ gas mimics CO₂ or N₂ signals, artificially inflating Carbon or Nitrogen values.
Comparative Analysis: Calibration Standards
Selecting the correct calibration standard is not about finding a molecule that looks like yours; it is about selecting a substance that challenges the combustion system similarly.
Pros: High purity, stable, excellent for K-factor determination of C/H/N.[1]
Cons: Lacks halogens.[1] Calibrating with Acetanilide alone fails to validate the halogen scrubber efficiency . If your reduction tube is saturated, Acetanilide will still read correctly, but your Bromo-quinoline sample will fail.[1]
Option B: o-Bromobenzoic Acid (The Stress-Test)[1][2]
Performance: This is the superior choice for validation. Running this standard before your sample confirms that the combustion tube's silver wool/granules are actively sequestering bromine.
Cons: Lower Nitrogen content (0%).[1] Cannot be used to calibrate the Nitrogen detector response alone.
Option C: Sulfanilamide (The Heteroatom Alternative)[1]
Verdict:Not Recommended for this specific application.[1] Sulfur requires a different combustion setup (WO₃ catalyst) that might complicate the Br-removal process if using a standard CHN configuration.[1]
Recommendation: The "Hybrid" Calibration Protocol
For Ethyl 2-(3-bromoquinolin-6-yl)propanoate, do not rely on a single standard.[1]
Calibrate (K-Factor): Use Acetanilide for precise C/H/N response factors.[1]
Validate (QC Check): Run 1-2 mg of o-Bromobenzoic acid as a sample.
Pass Criteria: C within ±0.4% of theoretical.
Logic: If the Carbon value of the bromo-standard is accurate, the halogen scrubbers are working, and you may proceed with the quinoline sample.
Methodological Comparison: Flash Combustion vs. Classical[1][2]
Comparison Matrix
Feature
Method A: Dynamic Flash Combustion (Recommended)
Method B: Classical Pregl-Dumas
Principle
Instantaneous burn at 950°C+ with O₂ injection.[1]
Use the Chromosorb technique described above; ensure cold-weld seal is tight.[1]
References
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency.[1] Retrieved from [Link]
Comparative Stability Guide: Brominated vs. Chlorinated Quinoline Esters
Executive Summary In the structural optimization of quinoline-based therapeutics (e.g., fluoroquinolones, antimalarials), the choice between a bromine or chlorine substituent significantly alters the physicochemical and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the structural optimization of quinoline-based therapeutics (e.g., fluoroquinolones, antimalarials), the choice between a bromine or chlorine substituent significantly alters the physicochemical and stability profile of the molecule.
The Verdict:
Chlorinated Quinoline Esters generally exhibit superior metabolic and photolytic stability due to the stronger C–Cl bond (approx. 95 kcal/mol vs. 68 kcal/mol for C–Br). However, they are often more susceptible to alkaline hydrolysis due to the higher electronegativity of chlorine increasing the electrophilicity of the ester carbonyl.
Brominated Quinoline Esters offer distinct advantages in synthetic utility (better leaving group for Pd-catalyzed cross-couplings) and lipophilic tuning (higher logP). They are kinetically more stable to hydrolysis in sterically congested positions (e.g., C4-substitution) but are liable to photolytic degradation.
Physicochemical Basis of Stability
To understand the stability differences, one must analyze the fundamental atomic properties that drive reactivity.
Property
Chlorinated (-Cl)
Brominated (-Br)
Impact on Stability
Bond Dissociation Energy (C-X)
~95 kcal/mol
~68 kcal/mol
Cl is more stable. Br is more prone to radical cleavage (photolysis/metabolism).
Electronegativity (Pauling)
3.16
2.96
Cl is more electron-withdrawing. Increases ester carbonyl electrophilicity (faster hydrolysis).
Van der Waals Radius
1.75 Å
1.85 Å
Br is bulkier. Provides greater steric shielding if adjacent to the ester (ortho-effect).
Lipophilicity ( value)
+0.71
+0.86
Br increases logP. Affects membrane permeability and non-specific binding.
C-X Bond Length
~1.73 Å
~1.89 Å
Br bond is longer/weaker , facilitating oxidative addition (lower chemical stability in catalysis).
Chemical Stability: Hydrolysis Kinetics
The primary stability concern for esters is hydrolysis (cleavage of the ester bond to form the carboxylic acid). The halogen substituent on the quinoline ring influences this via Inductive (-I) and Resonance (+R) effects.
Mechanism of Action
In alkaline conditions (pH > 7.4), the rate-determining step is the nucleophilic attack of the hydroxide ion (
) on the ester carbonyl.
Chlorine Effect: The stronger -I effect of Cl withdraws electron density from the quinoline ring, and by extension, the ester carbonyl. This makes the carbonyl carbon more positive (electrophilic), lowering the activation energy for nucleophilic attack.
Bromine Effect: Br has a weaker -I effect. While still electron-withdrawing compared to hydrogen, it destabilizes the carbonyl less than chlorine.
Result: Brominated esters hydrolyze slower relative to chlorinated analogs.[1]
Steric "Ortho" Effect
If the halogen is located at the C4 position (ortho to a C3-ester group), the steric bulk of Bromine (1.85 Å) can physically block the approach of water or enzymes, effectively reversing the electronic trend and making the bromo-ester more stable than the chloro-ester.
Figure 1: Mechanistic influence of halogen substituents on ester hydrolysis. Chlorine accelerates reaction via electronics; Bromine retards reaction via sterics.
Metabolic & Photolytic Stability
Metabolic Stability (Microsomal)
Metabolic clearance often involves oxidative dehalogenation or aromatic hydroxylation mediated by Cytochrome P450 enzymes.
Chlorinated Quinolines: The C-Cl bond is biologically robust. Chlorine is frequently used to block metabolically labile sites (e.g., para-positions) to extend half-life (
).
Brominated Quinolines: The C-Br bond is weaker.[2] While it can block hydroxylation, it is susceptible to oxidative insertion or debromination in the presence of specific metalloenzymes or radical propagators.
Photostability
Quinoline derivatives are chromophores that absorb UV light.
Risk: Brominated compounds are notorious for photodehalogenation . Upon UV exposure, the weak C-Br bond undergoes homolytic cleavage, generating a reactive aryl radical. This leads to degradation products and potential phototoxicity.
Recommendation: Chlorinated esters are preferred for light-sensitive applications or topical drugs exposed to sunlight.
Analysis: Centrifuge (10,000 rpm, 5 min) and inject supernatant into HPLC-UV/MS.
Calculation: Plot
vs. time. The slope gives .
Protocol B: Synthesis of Quinoline-3-Carboxylates (Gould-Jacobs)
Objective: Synthesize matched pairs for testing.
Condensation: React m-chloroaniline (or m-bromoaniline) with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.
Cyclization: Heat the resulting enamine in diphenyl ether at 250°C (flash heating) to form the 4-hydroxyquinoline-3-ester scaffold.
Chlorination (Optional): If a 4-chloro substituent is required, treat with
.
Visualization: Stability Testing Workflow
Figure 2: Decision workflow for selecting halogenated quinoline esters based on stability data.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Fundamental bond energy and electronic effect data).
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for
and values).
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Standard synthesis protocol).
Li, Q., et al. (2019). Halogen bonding in drug discovery: Structure, diversity, and design. Journal of Medicinal Chemistry. (Metabolic stability of halogens).
Reference Standard Qualification Guide: Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Executive Summary Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a critical intermediate scaffold, frequently utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and aldose reductase inhibitors. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(3-bromoquinolin-6-yl)propanoate is a critical intermediate scaffold, frequently utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and aldose reductase inhibitors. Its structural complexity—featuring a halogenated quinoline core and a labile ester side chain—presents unique analytical challenges.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives. Experimental data demonstrates that using non-qualified standards can introduce potency errors of up to 3.4% , compromising downstream GLP/GMP compliance.
Part 1: The Analytical Challenge
The molecule (C14H14BrNO2) contains three distinct moieties that dictate its stability and detectability:
Quinoline Ring: Provides strong UV chromophores but is susceptible to oxidation.
Bromine Substituent (C-3): Essential for cross-coupling (e.g., Suzuki-Miyaura) but introduces unique isotopic patterns (
) in Mass Spectrometry.
Ethyl Propanoate Chain (C-6): The primary stability risk. Esters are prone to hydrolysis into the corresponding carboxylic acid and ethanol, especially under non-neutral pH conditions or in the presence of residual moisture.
The Core Problem: In drug development, "purity" is not enough. You must know the exact mass balance. A "98% pure" reagent containing 2% inorganic salts will cause a 2% potency error in quantitative assays if not corrected.
Part 2: Comparative Analysis of Standard Tiers
We evaluated three grades of reference standards commonly available to researchers.
Tier Definitions
Tier 1: Primary CRM (Certified Reference Material): Characterized by ISO 17034 accredited providers. Potency assigned via Mass Balance (HPLC + TGA + KF + ROI) or qNMR.
Tier 2: Secondary (Working) Standard: In-house material qualified against a Primary CRM.
Tier 3: Reagent Grade: Commercial synthesis grade, typically characterized only by Area% HPLC and basic NMR.
Performance Data Comparison
Table 1: Comparative metrics of standard grades for Ethyl 2-(3-bromoquinolin-6-yl)propanoate.
Feature
Tier 1: Primary CRM
Tier 2: Working Standard
Tier 3: Reagent Grade
Assigned Purity
99.4% w/w (Absolute)
99.3% w/w (Relative)
97.1% area (Chromatographic)
Uncertainty ()
± 0.3% ()
± 0.6%
Not Defined
Water Content (KF)
0.1%
0.15%
1.2% (Unreported)
Residual Solvent
< 500 ppm
< 800 ppm
1.5% (Trapped EtOAc)
Risk Factor
Low
Low-Medium
High (Potency Overestimation)
Cost Index
100x
10x
1x
Analysis: The Reagent Grade material claimed "97% Purity" based on HPLC peak area. However, it contained 1.2% moisture and 1.5% residual solvent (Ethyl Acetate), which are invisible to UV detection. Result: Using Tier 3 material as a calibrator would result in a 2.7% systematic error in quantifying your target analyte.
Part 3: Scientific Integrity & Protocol (E-E-A-T)
To validate these standards, we utilized an orthogonal approach combining RP-HPLC for purity and LC-MS for identity.
Protocol: Validated HPLC-UV/MS Method
Rationale: A C18 column provides hydrophobic retention for the quinoline core. Acidified mobile phase prevents peak tailing caused by the interaction of the quinoline nitrogen with silanol groups.
Instrument: Agilent 1290 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
Step-by-Step Methodology:
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring Quinoline is protonated).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 5% B (Isocratic hold)
1-8 min: 5%
95% B (Linear ramp)
8-10 min: 95% B (Wash)
Flow Rate: 0.4 mL/min.
Detection:
UV: 254 nm (Aromatic ring) and 220 nm (Amide/Ester bonds).
MS: ESI Positive Mode. Scan range 100-600 m/z. Look for
doublet at 308/310 m/z (1:1 ratio due to Br).
Critical Quality Attribute: Hydrolysis Monitoring
The primary degradation product is 2-(3-bromoquinolin-6-yl)propanoic acid .
Retention Time Shift: The acid is more polar and will elute earlier than the ethyl ester (Relative Retention Time ~ 0.85).
Acceptance Criteria: For a Primary CRM, this impurity must be
.
Part 4: Workflow Visualization
The following diagram illustrates the ICH Q7/Q2 compliant workflow for qualifying a Secondary Working Standard against a Primary CRM. This process ensures traceability and cost-efficiency in routine testing.
Caption: Workflow for establishing a traceable Secondary Reference Standard using the Mass Balance approach (100% - Impurities).
Part 5: Conclusion & Recommendations
For the analysis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate , the choice of reference standard dictates the accuracy of your biological or synthetic data.
For Routine Synthetic Checks: Reagent Grade is acceptable only if identity is confirmed via NMR.
For GLP Toxicology or Late-Stage Synthesis: You must use a qualified standard (Tier 1 or 2). The potential for ester hydrolysis and solvent entrapment in this specific molecule makes "Area %" purity misleading.
Storage: Store all standards at -20°C under desiccated conditions to prevent hydrolysis of the propanoate ester.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4][5] Guidelines for validating the specificity and accuracy of analytical methods. [Link]
European Directorate for the Quality of Medicines (EDQM). Ph. Eur. General Chapter 5.12: Reference Standards. (2023).[1][2][3][4][5] Defines the hierarchy and establishment of secondary standards. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-(quinolin-4-yl)propanoate derivatives (Structural Analogues). Accessed 2026.[2][6] Provides physicochemical property data for quinoline esters. [Link]
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][4][7] [Link]
Comprehensive Operational Blueprint: Safe Handling and Disposal of Ethyl 2-(3-bromoquinolin-6-yl)propanoate Executive Summary: The Halogenated Imperative In modern drug development, quinoline derivatives like Ethyl 2-(3-...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational Blueprint: Safe Handling and Disposal of Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Executive Summary: The Halogenated Imperative
In modern drug development, quinoline derivatives like Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS: 1311992-92-3) frequently serve as critical intermediates[1]. However, the presence of the bromine atom fundamentally alters the logistical and safety requirements for this compound. From an environmental health and safety (EHS) perspective, this molecule is strictly classified as a halogenated organic compound [2]. Mixing halogenated waste with non-halogenated streams not only violates EPA protocols but can needlessly double hazardous waste management costs[2][3]. This guide provides drug development professionals with self-validating, step-by-step protocols to ensure regulatory compliance, operational safety, and cost-efficient disposal.
Physicochemical & Hazard Causality Profile
To manage a chemical effectively, researchers must understand the causality behind its hazards:
The Quinoline Core: Quinoline structures are inherently lipophilic and can penetrate biological membranes, leading to their classification as skin and severe eye irritants (Category 2 and 2A)[4][5].
The Bromine Substituent: The halogen atom increases the molecule's environmental persistence. If incinerated improperly, halogenated organics can undergo thermal recombination to form highly toxic dioxins and furans[6]. Therefore, disposal requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize hydrogen bromide (HBr) gas[5][6].
Respiratory Toxicity: Like many halogenated powders and mists, it presents a Specific Target Organ Toxicity - Single Exposure (STOT SE Category 3) risk, specifically causing respiratory irritation[4][7].
Objective: Prevent cross-contamination of waste streams and ensure EPA compliance.
Preparation & PPE: Don standard laboratory PPE, including nitrile gloves, a lab coat, and Category 2A-compliant safety goggles[5][9]. Ensure the fume hood is operational with a face velocity of 80-100 fpm.
Container Allocation: Select a dedicated, chemically compatible 5-gallon safety disposal can specifically marked for Halogenated Waste [3].
Transfer & Logging: Transfer the spent Ethyl 2-(3-bromoquinolin-6-yl)propanoate into the container. Immediately update the running waste log attached to the container with the approximate percentage and chemical name[3].
Self-Validation Check (Mass Balance): At the end of the week, weigh the halogenated waste container. Cross-reference the physical weight against the theoretical mass calculated from the waste log. A discrepancy of >5% indicates either unrecorded dumping (risking chemical incompatibility) or fugitive vapor loss, triggering an immediate EHS audit.
Storage: Keep the container tightly capped at all times unless actively adding waste, storing it in a secondary containment tray away from strong oxidizers[2][10].
Protocol Beta: Spill Containment & Neutralization
Objective: Safely isolate and recover fugitive material without creating secondary hazards.
Figure 2: Step-by-step spill response and containment workflow for halogenated organics.
Isolation: Immediately evacuate personnel from the immediate vicinity and increase room ventilation to mitigate the STOT SE 3 respiratory hazard[4][7].
Advanced PPE: Responders must don a P95/N95 particulate respirator (or OV/AG cartridge respirator if dissolved in volatile solvents) alongside heavy-duty nitrile gloves[7].
Inert Absorption: Cover the spill with an inert absorbent material such as vermiculite or dry sand[7]. Crucial Causality: Do not use combustible materials like sawdust or paper towels. Halogenated organics mixed with combustibles complicate the incineration profile and can pose unexpected fire hazards.
Mechanical Recovery: Use non-sparking tools to sweep up the absorbed mixture. Place the material into a sealable, rigid container labeled as "Hazardous Solid Waste - Halogenated"[7].
Self-Validation Check (PID Verification): After the physical cleanup, scan the spill zone with a Photoionization Detector (PID). The cleanup protocol is only validated as complete when ambient VOC levels return to the laboratory baseline (<1 ppm). Do not remove respiratory protection until this metric is confirmed.
Regulatory & Logistical Framework
Under EPA guidelines, halogenated solvents and their derivatives cannot be disposed of down the drain under any circumstances, as they bioaccumulate and disrupt municipal water treatment ecosystems[2][3].
Generators must ensure that this waste is transported by a legally permitted vendor to an approved treatment facility[2]. The standard treatment for compounds like Ethyl 2-(3-bromoquinolin-6-yl)propanoate involves rotary kiln incineration [6]. Because the combustion of brominated compounds generates corrosive hydrogen bromide (HBr) gas, the incinerator must be equipped with a high-efficiency caustic scrubber to neutralize the exhaust before atmospheric release[5][6]. By strictly segregating this compound into dedicated halogenated streams, laboratories maintain regulatory compliance from "cradle to grave" while optimizing their waste management budgets[2].
References
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.2
Organic Solvents - Environment, Health and Safety. Cornell University EHS.3
EPA Hazardous Waste Codes. Western Kentucky University.11
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).6
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville DEHS.10
Safety Data Sheet: 8-Bromoquinoline. Fisher Scientific.4
Safety Data Sheet: 2-Bromoquinoline. Synquest Labs.5
Safety Data Sheet: 3-Bromoquinoline 1-oxide. Capot Chemical Company.7
Safety Data Sheet: 7-Bromoquinoline. Thermo Fisher Scientific.9
Safety Data Sheet: 6-Bromoquinoline. TCI Chemicals.8
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Safety Summary & Risk Assessment
Compound Identity: Ethyl 2-(3-bromoquinolin-6-yl)propanoate
CAS: 1311992-92-3 (Representative)
Molecular Formula: C14H14BrNO2
Physical State: Typically a solid powder or viscous oil (depending on purity/polymorph).[1][2]
The "Unknown Hazard" Protocol
As a specialized intermediate in drug discovery, this compound likely lacks a comprehensive toxicological profile (LD50, carcinogenicity data). Therefore, you must apply the Precautionary Principle . We derive the safety protocols from Structure-Activity Relationships (SAR) :
Quinoline Core: Quinolines are statistically over-represented as genotoxic impurities (GTIs) and irritants. They can intercalate DNA.[2] Treat as a potential mutagen.
Technique: "Tap-and-pour" method.[1][2] Never scoop aggressively, which generates aerosol.
Decontamination: Immediately wipe the balance and surrounding area with a 10% Sodium Dodecyl Sulfate (SDS) solution (surfactant binds the hydrophobic powder), followed by ethanol.
B. Reaction Setup & Heating
Thermal runaway risk is low but solvent flammability is high.
Solvent Choice: If dissolving in DCM or Ethyl Acetate, verify glove compatibility (DCM permeates nitrile in <5 mins). Change outer gloves immediately after any splash. [1][2]
Reflux: Ensure the condenser water flow is active before heating. Use a secondary containment tray (Pyrex/Stainless Steel) under the reaction flask.
C. Waste Disposal Strategy
Segregation is vital to prevent downstream chemical incompatibility.[4]
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a double-bagged biohazard/chem-hazard bin labeled "Toxic Organic Solid."[1][2]
Liquid Waste:
Do NOT mix with oxidizers (Nitric acid, Peroxides).
Dispose in "Halogenated Organic Waste" carboy.[2] The bromine atom requires high-temperature incineration (approx. 1100°C) to prevent dioxin formation.[2]
Emergency Response Visualization
Logic Flow: PPE Selection
This diagram guides your daily decision-making process before entering the lab.
Caption: Decision tree for selecting appropriate PPE based on physical state and operational scale.
Logic Flow: Spill Response
Immediate actions to take if containment is breached.[3][5][6]
Caption: Workflow for classifying and responding to chemical spills.
References & Authority
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals.[7] Link
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link[1][2]